The table below summarizes the core technical data for this Hedgehog acyltransferase (HHAT) inhibitor.
| Property | Description |
|---|---|
| Primary Target | Hedgehog acyltransferase (HHAT) [1] [2] [3] |
| IC₅₀ | 0.20 μM [1] [2] [3] |
| Mechanism of Action | Potent and specific inhibitor of HHAT; blocks Hedgehog (Hh) signaling and inhibits Hh palmitoylation [1] [2] [3] |
| Primary Application | Chemical probe for studying HHAT catalytic function in cells [1] [2] [3] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [3] [4] |
| Molecular Weight | 430.43 g/mol [1] [3] [4] |
| CAS Number | 2320262-09-5 (dihydrochloride salt) [1] [3] [4] |
| Parent CAS Number | 1458031-48-5 (free base) [2] [4] |
| Storage | -20°C (powder); -80°C in solvent [1] [3] |
| Solubility | Soluble in water and DMSO [2] [4] |
The following diagram illustrates the Hedgehog signaling pathway and the inhibition point of this compound dihydrochloride.
Inhibition of HHAT by this compound blocks Hedgehog ligand palmitoylation, preventing downstream signaling [1] [2] [3].
One cited study used this compound to inhibit 3C-FLAG/His8-tagged human HHAT expressed in HEK293 cells. The measured endpoint was the reduction in enzyme-mediated sonic hedgehog (Shh) palmitoylation, which was quantified using a click-ELISA method [2]. This indicates that this compound is functional in cell-based systems for validating HHAT activity.
The search results lack detailed experimental workflows and quantitative data from application studies. To obtain the depth of information required for a technical guide, you may find these approaches helpful:
The therapeutic potential of RUSKI-201 dihydrochloride stems from its highly specific interaction with HHAT and its disruptive effect on a key cellular signaling pathway.
The biological activity of this compound dihydrochloride has been characterized through several key experimental approaches.
The inhibitory effect of this compound dihydrochloride has been quantified in various cellular models, demonstrating its ability to block HHAT function in a complex biological environment [3].
| Cell Line / Assay Type | Measured Effect (IC₅₀) | Experimental Readout |
|---|---|---|
| H520 cells (coculture) | 4.8 ± 0.60 μM | Inhibition of Hh signaling [3] |
| Panc-1 cells (coculture) | 7.8 ± 1.3 μM | Inhibition of Hh signaling [3] |
| MCF-7 cells (coculture) | 8.5 ± 0.65 μM | Inhibition of Hh signaling [3] |
| Shh-Light2 cells (viability) | No effect at ≤25 μM | CellTiter-Glo or MTS assay [3] |
For researchers looking to replicate or build upon these findings, here are details on core methodologies cited in the literature.
In Vitro Palmitoylation Assay (Click-ELISA)
Hedgehog Signaling Reporter Assay
The following diagram illustrates the Hedgehog signaling pathway and the precise point of inhibition by this compound dihydrochloride.
The diagram contrasts the normal Hedgehog signaling pathway (top) with the pathway inhibited by this compound dihydrochloride (bottom). The inhibitor specifically blocks the palmitoylation of SHH by HHAT, preventing the generation of the active, lipidated ligand and leading to the suppression of downstream gene expression [1] [4].
HHAT is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily. It specifically transfers a palmitoyl group from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of Hedgehog (Hh) precursor proteins [1] [2]. This palmitoylation is the rate-limiting step in producing the mature, active Hh ligand and is essential for its ability to bind to and inhibit its receptor, Patched (PTCH1), thereby activating the downstream Hedgehog signaling cascade [1]. Aberrant Hh signaling drives approximately 25% of fatal cancers, positioning HHAT as a key target for cancer drug discovery [1] [3].
The diagram below illustrates the core function of HHAT within the Hedgehog signaling pathway.
HHAT catalyzes Hh palmitoylation, enabling pathway activation.
High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that human HHAT is an integral membrane protein with 12 transmembrane helices (TM1-TM12) [1] [2]. Its structure can be divided into two main parts:
A surprising and crucial discovery is that HHAT is a heme-binding protein. A heme-B molecule is bound in a membrane cavity, coordinated by Cys324. This heme is essential for HHAT's catalytic function and structural stability, as mutation of Cys324 abolishes activity [1] [2].
HHAT performs the remarkable feat of bringing together two substrates with different physiochemical properties from opposite sides of the endoplasmic reticulum membrane: palmitoyl-CoA from the cytosolic side and the Hedgehog protein from the luminal side [2].
The following diagram outlines the proposed mechanism within the active site.
Proposed mechanism of palmitate transfer by HHAT.
The table below summarizes the key structural elements and their functional roles in HHAT catalysis.
| Structural Element | Functional Role in Catalysis |
|---|---|
| Palmitoyl-CoA Binding Cavity [2] | Binds the acyl-donor substrate from the cytosol; the acyl chain extends into a slender hydrophobic tunnel. |
| Catalytic Histidine (His379) [1] [2] | Located at the active site where the acyl chain and CoA moieties meet; essential for the transfer reaction. |
| TM10-IH10-TM11 Archway [2] | Serves as a proposed access route for palmitoyl-CoA from the cytosolic leaflet of the membrane to the active site. |
| Heme Group (bound to Cys324) [1] | Essential for HHAT function, likely providing structural stability; not directly involved in the chemistry of acyl transfer. |
| Luminal Cleft (between TM1 & TM7) [1] [2] | Forms the binding site for the Hedgehog acceptor substrate on the luminal side of the ER membrane. |
Targeting HHAT offers a novel approach to inhibit the Hedgehog pathway in cancers. The cryo-EM structure of HHAT bound to the potent small-molecule inhibitor IMP-1575 reveals a competitive inhibition mechanism. IMP-1575 binds to the active site, inducing conformational changes that occlude palmitoyl-CoA binding, thus preventing the acyl transfer reaction [1].
Furthermore, inhibitory antibodies that bind to the luminal cleft of HHAT have been shown to block its activity, confirming this region as a viable site for disrupting Hedgehog substrate binding [2].
The following table outlines the core methodologies used to elucidate HHAT's structure and function.
| Experimental Method | Key Application in HHAT Research |
|---|---|
| Single-Particle Cryo-EM [1] [2] | Determining high-resolution structures of HHAT in complex with substrates (palmitoyl-CoA), product-mimetic peptides, and inhibitors (IMP-1575). |
| Molecular Dynamics (MD) Simulations [1] | Modeling the interaction of HHAT and its substrates (e.g., heme group with membrane lipids) within the membrane environment. |
| Site-Directed Mutagenesis [1] [2] | Validating the functional importance of specific residues (e.g., His379, Cys324, Arg403, His428) in catalysis and substrate binding. |
| UV-Visible Spectroscopy [1] | Characterizing the bound heme cofactor and confirming its identity and coordination state. |
| In Vitro Acyltransferase Assays [2] | Measuring HHAT activity kinetics using purified enzyme in micelles or microsomes, often using radiolabeled or spectrophotometric detection of palmitate transfer. |
The discovery of HHAT's structure with heme and the detailed characterization of its active site are significant advances. These findings not only elucidate a fundamental process in development but also provide a robust template for structure-based drug design, opening new avenues for targeting the Hedgehog pathway in cancer [1] [2] [3].
The Hedgehog (Hh) signaling pathway is a critical pathway in embryonic development and cancer growth [1]. The functional activity of Sonic Hedgehog (SHH) proteins depends on a specific lipid modification: N-terminal palmitoylation [1]. This reaction is catalyzed by the enzyme HHAT.
The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by this compound dihydrochloride:
The characterization of this compound dihydrochloride involves several key experimental approaches:
1. Inhibition of SHH Palmitoylation in Cells (Western Blot Analysis) This protocol assesses the compound's ability to engage its target and inhibit SHH palmitoylation within cells [2].
2. Inhibition of Hh Signaling in Coculture Assays This assay measures the functional consequence of HHAT inhibition on the downstream Hh signaling pathway [2].
Research has advanced beyond this compound, leading to the development of more potent and selective chemical probes [1].
| Inhibitor | Reported IC50 vs. HHAT | Key Features and Improvements |
|---|---|---|
| This compound | 0.20 μM [2] | Specific HHAT inhibitor; blocks Hh signaling from Shh-overexpressing cells with limited off-target toxicity [2] [1]. |
| RUSKI-43 | Not precisely specified (less potent than IMP-1575) [1] | An earlier HHAT inhibitor; found to have significant off-target cytotoxicity independent of HHAT inhibition [1]. |
| IMP-1575 | 0.75 μM [1] | The most potent cell-active HHAT inhibitor identified to date; characterized as a highly specific chemical probe with a determined binding mode via cryo-EM [1]. |
The Hedgehog (Hh) signaling pathway represents a fundamental intercellular communication system that plays crucial roles in embryonic development, tissue homeostasis, and cellular differentiation. Originally discovered in Drosophila melanogaster, this highly conserved pathway consists of several core components: three Hedgehog ligands (Sonic Hedgehog [Shh], Indian Hedgehog [Ihh], and Desert Hedgehog [Dhh]), the 12-pass transmembrane receptor Patched (PTCH), the 7-pass transmembrane protein Smoothened (SMO), and the GLI family of transcription factors (GLI1, GLI2, GLI3) [1] [2]. In the absence of Hh ligands, PTCH inhibits SMO localization to the primary cilium, preventing downstream signaling. This inhibition leads to proteolytic processing of GLI transcription factors into repressor forms that suppress target gene expression [1].
Upon binding of Hh ligands to PTCH, the inhibition of SMO is relieved, allowing SMO accumulation in primary cilia and initiation of downstream signaling events. This activation prevents GLI protein processing, allowing full-length GLI activators to translocate to the nucleus and induce expression of target genes including PTCH1, GLI1, and various cell cycle regulators [2]. The pathway is precisely regulated through multiple feedback mechanisms, with PTCH1 itself being a transcriptional target of GLI proteins, creating a negative feedback loop that modulates signaling intensity [2].
Dysregulation of Hh signaling has been implicated in a wide spectrum of malignancies through several distinct mechanisms. Ligand-independent signaling occurs via mutations in pathway components such as PTCH (loss-of-function) or SMO (gain-of-function), leading to constitutive activation independent of ligand binding. This mechanism is characteristic of basal cell carcinoma (BCC) and medulloblastoma [1] [2]. In contrast, ligand-dependent autocrine signaling involves cancer cells producing Hh ligands that stimulate their own growth, while paracrine signaling sees tumor cells secreting Hh ligands to stimulate surrounding stromal cells, which in turn support tumor growth through various factors [2].
The critical role of Hh signaling in tumor initiation and progression extends beyond proliferation to include effects on angiogenesis, metastasis, and stem cell maintenance. Hh signaling promotes angiogenesis through regulation of angiopoietin-1 and angiopoietin-2 expression, enhances metastatic potential via induction of Snail expression, and suppresses apoptosis through modulation of Bcl-2 family proteins and cell cycle regulators [1]. Additionally, the pathway contributes to maintenance of cancer stem cell populations in various malignancies, further complicating therapeutic approaches [2].
Table 1: Currently Approved Hedgehog Pathway Inhibitors and Their Clinical Applications
| Drug Name | Brand Name | Primary Indications | Molecular Target | Year Approved |
|---|---|---|---|---|
| Vismodegib | Erivedge | Advanced BCC, Metastatic BCC | SMO | 2012 |
| Sonidegib | Odomzo | LaBCC | SMO | 2015 |
| Glasdegib | Daurismo | AML (in combination with low-dose cytarabine) | SMO | 2018 |
Three SMO inhibitors have received FDA approval for clinical use, representing the first generation of targeted Hh pathway therapeutics. Vismodegib was the first-in-class SMO inhibitor approved for advanced and metastatic basal cell carcinoma, demonstrating significant efficacy in clinical trials [3]. Shortly thereafter, sonidegib received approval for locally advanced BCC, followed by glasdegib for acute myeloid leukemia in combination with low-dose cytarabine [3]. These agents have transformed treatment paradigms for specific patient populations, particularly those with advanced BCC not amenable to surgery or radiation therapy.
The clinical efficacy of Hh inhibitors varies considerably based on cancer type and disease stage. A recent comprehensive meta-analysis of 16 studies encompassing 1,689 patients revealed an overall objective response rate of 73% for Hh inhibitors across all disease stages, with significantly higher response rates in locally advanced BCC (63%) compared to metastatic disease (25%) [4]. These findings highlight the differential susceptibility of localized versus disseminated disease to Hh pathway inhibition and underscore the importance of patient selection in maximizing therapeutic benefit.
Table 2: Clinical Efficacy of Hedgehog Pathway Inhibitors Across Indications
| Disease Type | Objective Response Rate | Complete Response Rate | Median Duration of Response | Key Limitations |
|---|---|---|---|---|
| Locally Advanced BCC | 63% (95% CI 49%-75%) | 9% (in real-world cohorts) | 13 months (range 2-25 months) | High rate of acquired resistance |
| Metastatic BCC | 25% (95% CI 14%-40%) | 0% (in real-world cohorts) | 6-25 months (variable) | Limited efficacy in advanced disease |
| Gorlin Syndrome | 84% (partial + complete response) | 8% (in real-world cohorts) | Sustained while on treatment | Quality of life impact from AEs |
Real-world clinical experience with Hh inhibitors has provided important insights beyond controlled clinical trials. A comprehensive eight-year retrospective analysis of 32 patients from Australia demonstrated an 84% overall objective response rate, consistent with trial data, but revealed considerably lower complete response rates (9%) in real-world practice [5]. This discrepancy may reflect differences in patient populations, assessment criteria, or treatment protocols. The analysis further highlighted that 90% of patients experienced adverse effects impacting quality of life, necessitating dose reductions or treatment interruptions in many cases [5].
The safety profile of Hh inhibitors presents significant challenges for long-term management. Class-specific adverse events include muscle spasms, dysgeusia (altered taste sensation), alopecia, weight loss, and fatigue [6]. These effects are typically dose-dependent and often lead to treatment modifications that may compromise efficacy. Studies indicate that nearly 100% of patients experience at least one treatment-emergent adverse event, with a substantial proportion requiring dose reduction or treatment holidays to manage toxicity [6] [5]. This delicate balance between efficacy and tolerability represents a critical consideration in clinical management, particularly for conditions requiring prolonged therapy such as Gorlin syndrome.
The developmental pipeline for Hh pathway inhibitors includes several promising candidates addressing different molecular targets within the pathway. SGT-610 (patidegib) from Sol-Gel Technologies represents a novel topical formulation currently in Phase III trials for Gorlin syndrome [6]. This approach potentially mitigates systemic toxicity while providing effective local control of BCC development in patients with this genetic predisposition. The active substance, patidegib, functions as an SMO antagonist, blocking downstream signaling and reducing tumor formation [6].
ENV-101 (taladegib), developed by Endeavor BioMedicines, is an oral SMO inhibitor currently in Phase II trials for idiopathic pulmonary fibrosis (IPF), representing an important expansion beyond oncology applications [6]. By inhibiting Hh pathway signaling, ENV-101 targets the abnormal accumulation of myofibroblasts that drive the excessive fibrotic process in IPF, potentially modifying disease progression. Additional agents in development include GT-1708F from Suzhou Kintor Pharmaceuticals and Oxy-210 from MAX BioPharma, highlighting continued innovation in this therapeutic area [6].
Drug repurposing strategies have identified several existing pharmaceuticals with unanticipated Hh pathway inhibitory activity. Itraconazole, a widely used antifungal agent, has demonstrated potent SMO antagonism through a mechanism distinct from its antifungal activity [1] [7]. Preclinical studies have shown that itraconazole inhibits melanoma cell proliferation by inducing G1 phase arrest and autophagy-mediated apoptosis through Hh pathway suppression [7]. This effect was demonstrated both in vitro and in xenograft models, where itraconazole significantly reduced tumor growth.
The antiviral properties of Hh pathway inhibitors represent another unexpected application emerging from repurposing efforts. Recent research has revealed that HhAntag, a potent GLI inhibitor, exhibits broad-spectrum antiviral activity against diverse viruses including VSV, DENV, ZIKV, and SFTSV [8]. The antiviral mechanism involves downregulation of GLI1 target genes and suppression of the sphingosine-1-phosphate receptor (S1PR) pathway, specifically interfering with viral protein translation without affecting viral entry or early transcription events [8]. These findings highlight the multifaceted therapeutic potential of Hh pathway modulation beyond oncology applications.
Drug resistance represents a formidable challenge in the clinical application of Hh pathway inhibitors, with mechanisms broadly categorized as primary (intrinsic) or secondary (acquired). Primary resistance typically arises from pre-existing mutations in key pathway components, most notably SMO mutations (e.g., G497W, D473H) that alter the drug-binding pocket and prevent effective inhibition [6]. Additionally, downstream pathway activation through GLI amplification or SUFU loss can bypass SMO inhibition entirely, rendering SMO antagonists ineffective despite target engagement [6].
Acquired resistance develops following an initial therapeutic response, with tumors adapting through multiple mechanisms. On-target SMO mutations represent a common resistance mechanism, analogous to those observed in primary resistance [6]. Alternatively, tumors may activate bypass signaling pathways such as EGFR, PI3K/AKT, or IGFR that sustain proliferation despite Hh pathway inhibition [6]. A comprehensive retrospective analysis found that 77% of patients with locally advanced or metastatic BCC developed acquired resistance after a median duration of 13 months, highlighting the clinical significance of this limitation [5]. Additionally, tumor microenvironment interactions and loss of primary cilia (essential cellular structures for Hh signal transduction) further contribute to resistance mechanisms that undermine long-term efficacy [6].
Beyond molecular resistance, several clinical limitations impact the therapeutic utility of Hh pathway inhibitors. The adverse effect profile frequently compromises quality of life and treatment adherence, with one real-world analysis reporting 90% of patients experiencing treatment-related toxicities [5]. These effects often necessitate dose reductions or treatment interruptions that may potentially diminish efficacy and promote resistance development. Additionally, squamous differentiation of BCCs has been observed following Hh inhibitor treatment, with histologically confirmed transformation in a subset of patients [5]. This phenomenon represents an unexpected adaptation that may alter disease course and therapeutic response.
Recent research has revealed an unanticipated role of Hh signaling in immune cell recruitment that may explain the limited efficacy of Hh inhibitors in certain solid tumors. Studies demonstrate that Hh signaling directs cytotoxic T cell migration into tumors through an SMO-dependent mechanism, and Hh inhibition consequently reduces T cell infiltration [9]. This effect may compromise the antitumor immune response and potentially explain the disappointing performance of Hh inhibitors in clinical trials for immunogenic tumors such as pancreatic, colorectal, and prostate cancers [9]. These findings highlight the complex interplay between developmental pathways and immune regulation in the tumor microenvironment.
Table 3: Key Experimental Assays for Evaluating Hedgehog Pathway Inhibitors
| Assay Type | Key Readouts | Applications | Common Cell Models |
|---|---|---|---|
| Cell Viability Assays | IC50 values, proliferation inhibition | Initial compound screening | A375, A2058, medulloblastoma lines |
| Western Blot Analysis | GLI1/2, PTCH1, SMO protein levels | Target engagement verification | HEK293, NIH/3T3, primary cancer cells |
| Immunofluorescence | Ciliary localization of SMO, SUFU | Mechanism of action studies | Ciliated cell models |
| Colony Formation | Clonogenic capacity after treatment | Long-term anti-proliferative effects | Various cancer cell lines |
| Flow Cytometry | Apoptosis markers, cell cycle distribution | Cell death and cycle effects | Multiple cancer cell types |
Standardized experimental approaches are essential for evaluating potential Hh pathway inhibitors. Cell viability assays using CCK-8 or MTT reagents provide initial screening data, generating IC50 values that quantify compound potency across various cell models [7]. For Hh-dependent cancers, specific cell lines such as A375 and A2058 melanoma cells, medulloblastoma models, and BCC-derived cells are frequently employed. Following viability assessment, Western blot analysis confirms target engagement by demonstrating reduced levels of pathway components such as GLI1, PTCH1, and SMO [7].
Mechanistic studies further characterize compound activity through immunofluorescence techniques that visualize SMO localization to primary cilia and quantitative PCR to measure expression of Hh target genes [7]. Additionally, colony formation assays evaluate long-term anti-proliferative effects by measuring clonogenic capacity after drug treatment [7]. For compounds suspected to induce autophagy (such as itraconazole), fluorescence microscopy of autophagosome formation using LC3-GFP reporters and flow cytometric analysis of apoptosis and cell cycle distribution provide comprehensive mechanistic insights [7].
Animal models represent an essential component of the Hh inhibitor development pipeline. Subcutaneous xenograft models established by implanting human cancer cell lines (e.g., A375, A2058) into immunocompromised mice enable evaluation of tumor growth inhibition and compound pharmacokinetics [7]. In these models, compounds are typically administered orally at predetermined doses based on prior toxicity studies, with tumor volume measurements recorded regularly and compared between treatment and control groups.
Genetically engineered mouse models of Hh-driven cancers, such as Ptc1+/- mice that spontaneously develop medulloblastoma or BCC-like lesions, provide more physiologically relevant systems for evaluating therapeutic efficacy [1]. These models recapitulate the natural history of Hh-associated malignancies and allow assessment of tumor prevention, regression, and survival benefit. Additionally, patient-derived xenograft (PDX) models established from human BCC specimens may better predict clinical response by maintaining the original tumor architecture and genetic heterogeneity.
Ex vivo analyses of tumor specimens following treatment include immunohistochemical staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), and Hh pathway activity (GLI1, PTCH1) [7]. These analyses provide mechanistic insights and confirm target modulation in relevant tissue contexts. For comprehensive safety assessment, histopathological examination of major organs and monitoring of weight loss, clinical signs, and hematological parameters help establish therapeutic indices before clinical translation.
Diagram: Comprehensive workflow for Hedgehog pathway inhibitor discovery and development, integrating multiple approaches from compound sourcing through efficacy evaluation.
Several innovative strategies are emerging to address the limitations of current Hh pathway inhibitors. Alternative targeting approaches focus on downstream pathway components, particularly GLI inhibitors that circumvent SMO-mediated resistance mechanisms. Compounds such as GANT61 directly interfere with GLI function and demonstrate efficacy in preclinical models resistant to SMO antagonists [2]. Additionally, dual-pathway inhibitors that simultaneously target Hh and complementary oncogenic pathways (e.g., Wnt, EGFR, PI3K) represent a promising approach to enhance efficacy and prevent resistance through parallel pathway blockade [3].
Structural biology insights are informing the design of novist SMO antagonists capable of binding distinct regions or accommodating common resistance mutations. Advanced techniques including cryo-electron microscopy and X-ray crystallography have elucidated the structural basis of SMO inhibition and resistance, enabling rational design of next-generation compounds with improved binding properties and reduced susceptibility to mutation-based resistance [3]. Additionally, covalent inhibitors that form irreversible bonds with SMO and allosteric modulators targeting novel sites represent complementary strategies to overcome current limitations.
Innovative combination strategies and treatment scheduling approaches may enhance the therapeutic index of Hh inhibitors. Based on findings that Hh inhibition impairs T cell infiltration, alternating dosing schedules that permit periodic immune cell recruitment while controlling tumor growth represent a promising strategy [9]. Similarly, rational combinations with immunotherapy may overcome the immunosuppressive effects of continuous Hh pathway inhibition while leveraging complementary mechanisms of action.
For localized malignancies, topical formulations and neoadjuvant applications offer potential to maximize efficacy while minimizing systemic exposure. The development of topical SMO inhibitors such as SGT-610 for Gorlin syndrome represents an important advancement in this direction [6]. Additionally, neoadjuvant use of Hh inhibitors followed by consolidative surgery or radiotherapy has demonstrated promising outcomes in real-world analyses, with one reported case achieving sustained complete response after combination therapy [5]. These approaches highlight the evolving clinical strategies to optimize the benefit-risk profile of Hh pathway modulation in cancer therapy.
Sonic Hedgehog (Shh) palmitoylation represents a critical post-translational modification that significantly influences the signaling potency and distribution of this morphogen protein. The Shh pathway is fundamental during embryonic development, regulating processes such as tissue patterning, cell proliferation, and differentiation. In adults, this pathway is largely silenced, with residual activity contributing to stem cell maintenance and tissue regeneration. However, aberrant reactivation of Shh signaling frequently occurs in numerous cancers, including pancreatic, breast, lung, medulloblastoma, and basal cell carcinoma, driving tumor initiation and maintenance through mechanisms that promote uncontrolled cell growth and survival. [1] [2]
The mature, biologically active Shh protein is generated through a multi-step processing pathway that produces a dually lipidated signaling molecule. Shh is initially synthesized as a 45 kDa precursor protein containing an N-terminal signal sequence that directs it to the endoplasmic reticulum (ER). Following signal sequence cleavage, the protein undergoes autoproteolytic processing mediated by its C-terminal domain, resulting in a 19 kDa N-terminal fragment (ShhN) with cholesterol covalently attached to its C-terminal glycine residue. In a separate reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat), palmitate is transferred from palmitoyl-Coenzyme A (palmitoyl-CoA) to the N-terminal cysteine of Shh via a stable amide bond. This dual lipid modification—N-terminal palmitoylation and C-terminal cholesterylation—produces the mature Shh signaling protein, which exhibits enhanced membrane association and signaling potency compared to non-lipidated forms. [3] [1] [4]
The attachment of palmitate to Shh is not merely a structural modification but serves essential functional roles in Shh pathway activation. Palmitoylation dramatically enhances the hydrophobic character of Shh, promoting its association with membrane microdomains and influencing its distribution in developing tissues. This modification is required for effective ligand-receptor interaction with Patched1 (Ptch1), the primary Shh receptor, thereby facilitating the de-repression of Smoothened (Smo) and activation of downstream Gli transcription factors. The critical nature of Shh palmitoylation is evidenced by the severe developmental defects observed in both Hhat knockout mice and transgenic mice expressing palmitoylation-deficient Shh, which phenocopy the abnormalities seen in Shh knockout models. [1] [2]
Hedgehog acyltransferase (Hhat) is an integral membrane protein belonging to the membrane-bound O-acyltransferase (MBOAT) superfamily, which comprises enzymes that catalyze the transfer of fatty acyl groups to both lipid and protein substrates. Human Hhat is a 493-amino acid protein possessing multiple transmembrane domains that anchor it to cellular membranes. Structural studies using cryo-electron microscopy have revealed that Hhat contains 12 transmembrane helices, with both N- and C-termini located on the cytosolic side of the endoplasmic reticulum membrane. The core structural region of Hhat (transmembrane helices 3-10) resembles the conserved 8-TM helix fold observed in other MBOAT family members, while the N- and C-terminal regions form unique structural elements that distinguish Hhat from related acyltransferases. [5]
A surprising structural finding was the identification of a heme group bound to Hhat within a membrane-accessible cavity, with Cys324 serving as an axial ligand to the iron center. This heme binding appears to be functionally important for Hhat activity, as disruption of heme coordination impairs enzyme function. The active site of Hhat contains a conserved histidine residue (His379) that is essential for catalytic activity, likely serving as a general base to facilitate the palmitoyl transfer reaction. Hhat also possesses a central cavity that accommodates the palmitoyl-CoA substrate, positioned adjacent to the catalytic histidine. The structural arrangement suggests a mechanism whereby Hhat mediates the transfer of palmitate from cytosolic palmitoyl-CoA across the ER membrane to Shh located in the ER lumen. [5]
Hhat catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to the α-amino group of the N-terminal cysteine of Shh, forming a stable amide linkage. This N-palmitoylation reaction occurs in the lumen of the ER, requiring Hhat to utilize a cytosolic palmitoyl-CoA donor to modify a luminal Shh protein. The enzyme demonstrates remarkable substrate specificity for Shh and related Hedgehog proteins, with only minimal activity toward other palmitoylated proteins such as H-Ras, Fyn, or Wnt proteins. The recognition of Shh by Hhat depends primarily on the N-terminal region of the mature Shh protein, with studies demonstrating that peptides comprising just the first 10-11 amino acids of Shh can serve as efficient substrates for Hhat in vitro. [1] [5]
Key determinants of Shh recognition by Hhat include:
The precise catalytic mechanism of Hhat remains under investigation, with two potential pathways under consideration. Hhat may directly catalyze N-palmitoylation via amide bond formation, or it might initially promote S-palmitoylation of the Shh cysteine residue followed by an S-to-N acyl shift to generate the final amide-linked palmitate. Current evidence suggests that the reaction occurs through a ping-pong mechanism involving a palmitoyl-enzyme intermediate, where palmitate is first transferred from palmitoyl-CoA to an active site cysteine residue within Hhat, followed by subsequent transfer to the N-terminal cysteine of Shh. [5] [4]
The development of Hhat inhibitors has emerged as a promising therapeutic strategy to target aberrant Shh signaling in cancer and other diseases. Several classes of small-molecule Hhat inhibitors have been identified through high-throughput screening approaches and subsequent structure-activity relationship studies. These inhibitors can be broadly categorized based on their chemical scaffolds and mechanisms of action.
Table 1: Classes of Hhat Inhibitors and Their Properties
| Compound/Class | Chemical Scaffold | IC₅₀ Values | Mechanism of Action | Specificity Profile |
|---|---|---|---|---|
| RU-SKI 43 | Bicyclic tetrahydropyridothiazole | 0.85 μM (in vitro) | Uncompetitive with Shh, noncompetitive with palmitoyl-CoA | Does not affect palmitoylation of H-Ras, Fyn, or myristoylation of c-Src |
| RU-SKI 41 | Bicyclic tetrahydropyridothiazole | 0.18 μM (in vitro) | Uncompetitive inhibition mechanism | Selective for Hhat over other acyltransferases |
| RU-SKI 39 | Bicyclic tetrahydropyridothiazole | 3.07 μM (in vitro) | Uncompetitive inhibition mechanism | Specific for Hhat-mediated palmitoylation |
| RU-SKI 50 | Bicyclic tetrahydropyridothiazole | 5.44 μM (in vitro) | Uncompetitive inhibition mechanism | Less effective in cellular assays |
| IMP-1575 | Not specified | Potent inhibitor (exact IC₅₀ not reported) | Competitive inhibitor binding active site | Confirmed by structural studies |
The RU-SKI series of inhibitors, particularly RU-SKI 43, have been extensively characterized both in vitro and in cellular models. These compounds exhibit time-dependent inhibition and demonstrate specificity for Hhat over other acyltransferases, as evidenced by their inability to inhibit Porcupine-mediated Wnt palmitoylation or DHHC family-mediated palmitoylation of Ras and Fyn proteins. In cellular assays, RU-SKI 43 effectively blocks Shh palmitoylation with an IC₅₀ of approximately 10 μM when administered for 5 hours. The inhibitory effect of RU-SKI 43 can be overcome by Hhat overexpression, further supporting its direct action on Hhat rather than off-target effects. [2]
More recently, the potent small-molecule inhibitor IMP-1575 has been identified, which binds to the active site of Hhat and induces conformational changes that prevent substrate binding. Structural studies using cryo-EM have revealed that IMP-1575 binding occludes the Palm-CoA binding site, providing a structural basis for its inhibitory mechanism. This compound represents a valuable tool for further therapeutic development and mechanistic studies of Hhat function. [5]
The kinetic mechanism of Hhat inhibition varies among different compound classes. RU-SKI 43 functions as an uncompetitive inhibitor with respect to the Shh substrate and as a noncompetitive inhibitor with respect to palmitoyl-CoA, with Ki values of approximately 7 μM for both substrates. This unique inhibition pattern suggests that RU-SKI 43 binds to the enzyme-substrate complex rather than to the free enzyme, potentially indicating an allosteric mechanism of action. [2]
The assessment of Hhat activity and inhibition relies on a variety of biochemical and cell-based assays that measure the transfer of palmitate to Shh or Shh-derived peptides. These assays can be broadly categorized into in vitro assays using purified or partially purified Hhat and cellular assays monitoring Hhat activity in intact cells or cell lysates.
Table 2: Experimental Assays for Monitoring Hhat Activity and Inhibition
| Assay Type | Detection Method | Key Reagents | Applications | Advantages/Limitations |
|---|---|---|---|---|
| In vitro palmitoylation | Radiolabel detection (¹²⁵I-iodopalmitate) or fluorescent tags | Purified Hhat, Shh peptides, palmitoyl-CoA analogs | HTS, enzyme kinetics, inhibitor screening | Controlled conditions, suitable for mechanistic studies |
| Cell-based palmitoylation | Metabolic labeling with palmitate analogs | ¹²⁵I-iodopalmitate or azide/alkyne-modified palmitate | Cellular efficacy, inhibitor specificity | Physiological context, accounts for cellular uptake |
| Microfluidic mobility shift | Fluorescence polarization | Fluorescent Shh peptides | HTS, rapid screening | Homogeneous assay, compatible with automation |
| Click chemistry-based detection | Bioconjugation with fluorescent tags | Azide/alkyne palmitate analogs | Visualizing palmitoylation in cells | High sensitivity, spatial information |
| Reporter gene assays | Luciferase or alkaline phosphatase readout | Shh Light II cells, C3H10T1/2 cells | Functional assessment of pathway inhibition | Measures downstream signaling effects |
In vitro assays typically employ detergent-solubilized Hhat protein incubated with Shh peptides or the full-length 19 kDa ShhN protein in the presence of palmitoyl-CoA or analogs. These assays often utilize radiolabeled palmitate (e.g., ¹²⁵I-iodopalmitate) or clickable palmitate analogs containing azide or alkyne functional groups for detection. For the radiolabeled approach, Hhat-mediated transfer of radiolabeled palmitate to Shh is quantified by phosphorimaging after SDS-PAGE separation and immunoprecipitation of Shh. Alternatively, click chemistry approaches allow conjugation of fluorescent tags to azide- or alkyne-modified palmitate incorporated into Shh, enabling sensitive detection without radioactivity. More recently, homogeneous assay formats such as microfluidic mobility shift assays and fluorescence polarization assays have been developed, facilitating high-throughput screening applications. [1] [2]
Kinetic analyses of Hhat activity have determined that the enzyme displays typical Michaelis-Menten kinetics with respect to both its protein substrate (Shh) and its acyl donor (palmitoyl-CoA). The Km values for Shh and palmitoyl-CoA are in the low micromolar range, reflecting the high affinity of Hhat for its substrates. These kinetic parameters provide a baseline for assessing the potency of Hhat inhibitors and understanding the enzyme's catalytic efficiency. [2]
Cell-based assays for Hhat activity typically involve transfection of cells with cDNAs encoding Hhat and Shh, followed by metabolic labeling with palmitate analogs. After labeling, Shh is immunoprecipitated from cell lysates and palmitate incorporation is quantified. These assays provide information about inhibitor cellular permeability, metabolic stability, and potential off-target effects in a more physiological context. Additionally, immunofluorescence approaches using click chemistry detection can visualize palmitoylated Shh in intact cells, providing spatial information about the localization of palmitoylated Shh. [1] [2]
To evaluate the functional consequences of Hhat inhibition, several pathway reporter assays have been developed:
The specificity of Hhat inhibitors is typically evaluated by testing their effects on other protein lipidation pathways. This includes assessment of palmitoylation of H-Ras and Fyn (DHHC family-mediated S-palmitoylation), myristoylation of c-Src (N-myristoyltransferase-mediated), and palmitoleoylation of Wnt proteins (Porcupine-mediated). Selective Hhat inhibitors like RU-SKI 43 do not affect these related modification pathways at concentrations that effectively block Shh palmitoylation. [2]
The therapeutic targeting of Hhat has gained significant attention due to the critical role of Shh signaling in various cancers. Aberrant activation of the Shh pathway has been documented in multiple tumor types, including pancreatic cancer, breast cancer, lung cancer, prostate cancer, gastrointestinal tumors, and medulloblastoma. In many cases, cancer cells exhibit autocrine signaling wherein they both produce and respond to Shh ligand, creating a self-sustaining growth loop. Additionally, paracrine signaling from tumor cells to stromal components can modify the tumor microenvironment to support tumor growth and progression. [3] [1] [2]
Hhat inhibition represents a strategic therapeutic approach that targets the Shh pathway at the level of ligand production, upstream of current clinically targeted pathway components like Smoothened. This positioning offers potential advantages in overcoming resistance mechanisms that have emerged against Smoothened inhibitors, such as mutations in Smoothened or activation of downstream pathway components. In preclinical models, Hhat inhibition has demonstrated efficacy in blocking tumor growth and progression:
The therapeutic window for Hhat inhibitors is supported by the differential requirement for Shh signaling in adults versus developing tumors. While Shh pathway activity is essential during embryogenesis, in adults the pathway is largely quiescent, with restricted activity in stem cell populations. This differential activity provides an opportunity for therapeutic targeting of tumor cells with minimal impact on normal adult tissues. However, potential on-target toxicities related to inhibition of stem cell populations remain a consideration for clinical development. [1]
Beyond oncology, manipulation of Shh signaling through Hhat inhibition has potential applications in regenerative medicine and cell-based therapies. Interestingly, the role of Shh signaling in pancreatic differentiation appears to be stage-dependent, with inhibition promoting initial differentiation toward pancreatic progenitors, while subsequent reactivation may support mature β-cell function. This biphasic role necessitates precise temporal control of Shh pathway manipulation for therapeutic applications such as generating insulin-producing cells (IPCs) for diabetes treatment. [6]
The diagram below illustrates the Shh processing, palmitoylation, and signaling pathway, along with points of pharmacological inhibition:
> Shh processing, palmitoylation, signaling pathway, and pharmacological inhibition points. Hhat catalyzes palmitate transfer from palmitoyl-CoA to Shh, producing dually lipidated mature Shh. RU-SKI series inhibitors and IMP-1575 block Hhat activity, preventing Shh palmitoylation and subsequent pathway activation.
The diagram above summarizes the key steps in Shh processing, palmitoylation, and signaling, highlighting points where pharmacological inhibition can intervene. Hhat-mediated palmitoylation occurs after signal sequence cleavage and cholesterol modification, generating the mature, dually lipidated Shh protein that is secreted and activates signaling through binding to Ptch1. Hhat inhibitors like the RU-SKI series and IMP-1575 block this palmitoylation step, reducing production of fully active Shh and downstream pathway activation.
The inhibition of Shh palmitoylation via Hhat targeting represents a promising therapeutic strategy for cancers driven by aberrant Shh signaling. Significant progress has been made in understanding the molecular mechanism of Hhat-mediated palmitoylation, developing specific inhibitors with demonstrated efficacy in preclinical models, and establishing robust assay systems for evaluating compound activity. The recent determination of high-resolution structures of Hhat has provided unprecedented insights into the structural basis of catalysis and inhibition, enabling structure-guided drug design approaches for next-generation inhibitors.
Despite these advances, several challenges remain in the clinical translation of Hhat inhibitors. The optimization of pharmacokinetic properties, including metabolic stability and tissue distribution, will be essential for achieving therapeutic efficacy in vivo. Additionally, the identification of predictive biomarkers for patient selection and the understanding of potential resistance mechanisms will be critical for clinical development. As the field advances, combination therapies incorporating Hhat inhibitors with other targeted agents or immunotherapies may enhance antitumor efficacy and overcome compensatory resistance mechanisms.
RUSKI-201 dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT). It functions by blocking Hedgehog (Hh) signaling in cells that overexpress Sonic Hedgehog (Shh) and directly inhibits the palmitoylation of Hh proteins, a critical post-translational modification. This makes it a valuable chemical probe for studying HHAT's catalytic function in cellular environments [1] [2] [3].
The following diagram illustrates the Hedgehog signaling pathway and the point of inhibition by this compound dihydrochloride.
When using this compound dihydrochloride in cell-based experiments, you can follow a general workflow from compound preparation to functional validation.
The provided studies demonstrate the application of this compound in various cell-based models. The core methodology involves treating cells with the compound and then assessing its effect on Hh signaling.
Coculture Assay: A standard method involves using Shh-Light2 cells, which are reporter cells for Hh pathway activity. These cells can be cocultured with cancer cell lines known to produce Sonic Hedgehog (Shh).
Direct Palmitoylation Assay: To directly confirm the compound's effect on its primary target, a click-ELISA method can be used to measure the reduction of Hh protein palmitoylation in cells expressing HHAT, such as HEK293 cells [5].
The key quantitative data for this compound dihydrochloride, including its potency and efficacy in various models, is summarized in the table below.
Table 1: Biochemical and Cellular Activity Profile of this compound dihydrochloride
| Assay Type | Description | Result (IC₅₀) | Cell Line / System | Citation |
|---|---|---|---|---|
| Biochemical Assay | Inhibition of human HHAT | 0.20 μM | HEK293 cell lysates | [1] [5] |
| Biochemical Assay | Inhibition of HHAT | 0.87 μM | Not specified | [4] |
| Cellular Assay | Block of Hh signaling | 4.8 μM | H520 coculture with Shh-Light2 | [4] |
| Cellular Assay | Block of Hh signaling | 7.8 μM | Panc-1 coculture with Shh-Light2 | [4] |
| Cellular Assay | Block of Hh signaling | 8.5 μM | MCF-7 coculture with Shh-Light2 | [4] |
Hedgehog acyltransferase (HHAT) is a membrane-bound O-acyltransferase (MBOAT) family enzyme that catalyzes the palmitoylation of Hedgehog proteins, a critical post-translational modification essential for Hedgehog signaling pathway activity. This pathway is fundamental for embryonic development and stem cell maintenance, and its dysregulation is implicated in various cancers. HHAT inhibition has thus emerged as a promising therapeutic strategy for HHAT-dependent cancers. This document provides detailed methodologies for HHAT inhibition assays, complete with protocols, key quantitative data, and mechanistic insights.
The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and tissue homeostasis. Secreted Hh ligands, such as Sonic Hedgehog (Shh), undergo multiple processing steps in the endoplasmic reticulum (ER) before maturation. A crucial step in this process is the covalent attachment of a palmitate group to the N-terminal cysteine of Shh, a reaction catalyzed exclusively by HHAT [1]. This palmitoylation is essential for the full signaling potency of Shh, enabling its effective distribution and ability to bind to its receptor, Patched1 (Ptch1) [2] [1].
HHAT is a multi-pass transmembrane ER protein that uses palmitoyl-Coenzyme A (palmitoyl-CoA) as a fatty acid donor. The enzyme transfers the palmitoyl group across the ER membrane to the luminal side where Shh is located [1]. Aberrant Hh signaling, often driven by HHAT activity, contributes to the initiation and progression of various cancers, including those of the pancreas, breast, and lung [1] [3]. Consequently, HHAT represents a high-value drug target, and robust assays for inhibiting its activity are vital for drug discovery efforts.
Several assays have been developed to monitor HHAT catalytic activity and its inhibition. The following section details the most current and practically useful protocols.
This protocol, adapted from Schonbrun and Resh (2022) and a detailed Bio-Protocol article, provides a safe, direct, and quantitative alternative to radioactive assays [2] [4].
This assay measures HHAT activity and its inhibition in a more physiologically relevant cellular context.
[125I]Iodopalmitate. Shh is immunoprecipitated, separated by SDS-PAGE, and palmitoylation is quantified by phosphorimaging of the ~19 kDa Shh band [1].The following tables summarize key quantitative data for HHAT substrates and inhibitors, essential for assay design and data interpretation.
Table 1: Kinetic Parameters for HHAT Catalysis This table summarizes the apparent kinetic values for the HHAT-catalyzed reaction as determined by the direct fluorescent assay and other methods [2].
| Substrate | Apparent K~m~ (μM) | Apparent k~cat~ (min⁻¹) | Catalytic Mechanism |
|---|---|---|---|
| Shh peptide | Low micromolar range (similar to full-length Shh) | -- | Random sequential mechanism via ternary complex formation [2]. |
| Palmitoyl-CoA | Low micromolar range | -- | Random sequential mechanism via ternary complex formation [2]. |
| NBD-palmitoyl-CoA | Comparable to palmitoyl-CoA | -- | Validated as a direct substrate for the fluorescent assay [2]. |
Table 2: Profile of Key HHAT Inhibitors This table compiles data on the most prominent HHAT inhibitors used in research, highlighting the progression of potency [5] [1] [3].
| Inhibitor Name | Reported IC₅₀ / Potency | Mechanism of Action | Key Characteristics & Applications |
|---|---|---|---|
| IMP-1575 | Nanomolar (most potent reported) | Binds HHAT active site, inducing conformational changes that occlude substrate binding [6] [3]. | Tool molecule with nM potency in cells; no detectable off-target toxicity in cell assays; (S)-enantiomer is inactive, providing a perfect control [3]. |
| RU-SKI 201/43 | Low micromolar (e.g., IC₅₀ ~μM in vitro) | Competitive with palmitoyl-CoA substrate [2] [1]. | Early-generation inhibitor; used to validate HHAT as a target; inhibits Shh palmitoylation selectively in cells [5] [1]. |
| Cyclopamine | N/A (not a direct HHAT inhibitor) | Inhibits Smoothened (SMO) downstream of HHAT [5]. | Useful as a control for pathway inhibition at a different node. |
| Vismodegib | N/A (not a direct HHAT inhibitor) | Inhibits Smoothened (SMO) downstream of HHAT [5]. | FDA-approved SMO inhibitor; control for downstream pathway effects. |
Table 3: Fatty Acyl-CoA Substrate Specificity of HHAT HHAT shows a broader substrate specificity than previously thought, which can influence signaling output [2].
| Fatty Acyl-CoA Substrate | Relative Affinity & Turnover | Impact on Shh Signaling Potency |
|---|---|---|
| Palmitoyl-CoA (C16:0) | High affinity, comparable turnover | Highest signaling potency [2]. |
| Myristoyl-CoA (C14:0) | High affinity, comparable turnover | High signaling potency (saturated) [2]. |
| Palmitoleoyl-CoA (C16:1) | High affinity, comparable turnover | Reduced signaling potency compared to saturated [2]. |
| Oleoyl-CoA (C18:1) | High affinity, comparable turnover | Reduced signaling potency compared to saturated [2]. |
Recent structural and biochemical studies have profoundly advanced the understanding of HHAT function and inhibition.
Robust and well-characterized assays for HHAT inhibition are indispensable for advancing this enzyme as a therapeutic target. The direct fluorescent in vitro assay provides a safe and quantitative tool for mechanistic and initial inhibitor screening studies, while cell-based assays confirm activity in a physiological context. The availability of potent and selective inhibitors like IMP-1575, coupled with high-resolution structural data, offers researchers powerful tools to dissect HHAT's role in Hedgehog signaling and disease, accelerating the development of novel oncology therapeutics.
The Hedgehog (Hh) signaling pathway is a highly conserved developmental pathway that plays critical roles in embryonic patterning, cell differentiation, and tissue homeostasis in adults [1] [2] [3]. Among the three Hh ligands (Sonic hedgehog [Shh], Indian hedgehog [Ihh], and Desert hedgehog [Dhh]), Sonic hedgehog (Shh) is the most potent and widely expressed [2] [3]. The canonical Shh pathway centers on the primary cilium, a specialized organelle that serves as a signaling hub [3] [4]. In the absence of Shh ligand, the transmembrane receptor Patched1 (PTCH1) localizes to the primary cilium and inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition leads to the proteolytic processing of GLI transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which suppress the expression of target genes [1] [4]. Upon Shh binding, PTCH1 exits the cilium, relieving its inhibition on SMO. SMO then accumulates in the cilium and initiates intracellular signaling that prevents GLI protein processing, allowing the full-length transcriptional activators (primarily GLI1 and GLI2) to translocate to the nucleus and induce the expression of target genes involved in proliferation, survival, stem cell maintenance, and epithelial-to-mesenchymal transition [2] [3] [5].
Aberrant activation of the Shh pathway is a well-established driver of oncogenesis in numerous cancers. This can occur through ligand-independent mechanisms (e.g., inactivating mutations in PTCH1 or activating mutations in SMO) or ligand-dependent mechanisms (autocrine or paracrine signaling) [1] [2] [6]. Shh overexpression is frequently observed in various tumors, including those of the brain, pancreas, prostate, breast, and lungs, and is often correlated with poor prognosis, metastatic progression, and therapeutic resistance [2] [6] [4]. Consequently, targeted inhibition of the Shh pathway in Shh-overexpressing cells represents a promising therapeutic strategy. This document provides detailed application notes and experimental protocols for researchers aiming to investigate and implement Shh signaling blockade.
Therapeutic targeting of the Shh pathway can be achieved at multiple levels. The most clinically advanced approaches involve inhibitors of the SMO and GLI proteins.
Table 1: Clinically Approved Hedgehog Pathway Inhibitors
| Drug Name | Molecular Target | FDA Approval Date | Primary Indication | Key Mechanism of Action |
|---|---|---|---|---|
| Vismodegib (GDC-0449) | SMO | January 2012 | Metastatic or locally advanced Basal Cell Carcinoma (BCC) | Binds directly to SMO, preventing its activation and subsequent GLI-mediated transcription [1] [6]. |
| Sonidegib (LDE225) | SMO | July 2015 | Recurrent or locally advanced BCC not amenable to surgery/radiation | SMO antagonist that induces cell cycle arrest and promotes apoptosis in cancer cells [1] [6]. |
| Arsenic Trioxide (ATO) | GLI1, GLI2 | September 2000 (for APL) | Acute Promyelocytic Leukemia (APL) | Binds directly to GLI proteins, inhibiting their transcriptional activity and promoting their degradation [1] [6]. |
SMO inhibitors, such as vismodegib and sonidegib, are the cornerstone of current Hh-targeted therapy. They are particularly effective in cancers driven by upstream pathway mutations, such as Basal Cell Carcinoma (BCC) and a subset of medulloblastomas [1] [6]. However, a significant clinical challenge is the development of resistance, often through mutations in SMO that prevent drug binding or through the activation of GLI via non-canonical, SMO-independent pathways [6]. To overcome this, GLI inhibitors like Arsenic Trioxide (ATO) and experimental compounds such as GANT61 are under investigation. These target the terminal effectors of the pathway and may suppress signaling in resistant tumors [1] [6]. Other strategies in preclinical development include inhibitors of the Shh ligand itself (e.g., robotnikinin, 5E1 antibody) [6] [7].
This protocol is designed to evaluate the efficacy of SMO and GLI inhibitors on cell viability, apoptosis, and pathway activity in Shh-overexpressing cancer cells (e.g., WERI-Rb-1 retinoblastoma, pancreatic cancer, or medulloblastoma cell lines) [8].
Genetic silencing provides an alternative, specific method to block ligand-dependent Shh signaling.
This protocol assesses the direct impact of inhibitors on the Shh signaling cascade.
To better understand the experimental rationale and workflow, the following diagrams illustrate the core Shh signaling pathway and the logical sequence of experiments for its blockade and validation.
Diagram 1: The Sonic Hedgehog (Shh) Signaling Pathway and Points of Therapeutic Inhibition. The diagram illustrates the canonical pathway. In the absence of Shh ligand (left), PTCH1 inhibits SMO, leading to the formation of GLI repressors (GLI-R) that suppress target gene transcription. Upon Shh binding (right), this inhibition is relieved, allowing SMO activation, formation of GLI activators (GLI-A), and transcription of genes promoting cell survival and proliferation. Key points of pharmacological (SMO inhibitors, GLI inhibitors) and genetic (shSHH) blockade are highlighted in red.
Diagram 2: Experimental Workflow for Shh Blockade Analysis. This flowchart outlines the key steps for a comprehensive investigation into Shh signaling inhibition, from initial intervention to final data integration.
Table 2: Summary of Anticipated Experimental Outcomes from Shh Blockade
| Parameter Measured | Experimental Method | Expected Outcome with Effective Blockade | Notes and Interpretation |
|---|---|---|---|
| Cell Viability | Cell Titer-Glo Luminescent Assay | Dose-dependent decrease in viability; IC₅₀ values for different inhibitors. | SMO inhibitors may show higher potency in PTCH1-mutant vs. wild-type cells. GLI inhibitors are broader. |
| Apoptosis Induction | Annexin V/PI Staining & Flow Cytometry, Caspase-3/7 Assay | Increase in Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations; Increased Caspase-3/7 activity. | Confirms cytotoxic effect, not just cytostatic. |
| Pathway Activity | RT-qPCR (GLI1, PTCH1 mRNA) | >50% reduction in GLI1 and PTCH1 mRNA levels. | Direct measure of pathway suppression. GLI1 is a direct transcriptional target. |
| Pathway Activity | Gli-luciferase Reporter Assay | Significant reduction in normalized luminescence. | Functional readout of transcriptional activity downstream of all pathway components. |
| Target Engagement | Western Blot (GLI1 protein, Cleaved PARP) | Reduction in GLI1 protein; Appearance of cleaved PARP and Caspase-3. | Demonstrates biochemical consequence of inhibition. |
| Crosstalk Analysis | Western Blot (p-Akt, Akt) | Potential decrease in p-Akt levels. | Suggests involvement of PI3K/Akt pathway in Shh-driven survival [8]. |
Targeted blockade of the Shh pathway represents a powerful strategy for precision oncology, particularly in cancers characterized by Shh overexpression. The protocols outlined here provide a robust framework for in vitro evaluation of Shh inhibitors, from initial viability screening to detailed mechanistic studies. The successful implementation of these strategies requires careful consideration of the molecular context of the cancer model (e.g., ligand-dependent vs. ligand-independent activation) and an understanding of potential resistance mechanisms. The continued development of inhibitors targeting downstream effectors like GLI proteins holds promise for overcoming resistance to SMO-targeted agents and expanding the utility of Hh pathway blockade to a wider spectrum of malignancies.
S-palmitoylation is a reversible post-translational modification involving the covalent attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. This dynamic modification significantly enhances protein hydrophobicity, influencing membrane association, subcellular localization, protein stability, and signaling interactions. Unlike other lipid modifications, palmitoylation is uniquely reversible, allowing it to function as a molecular switch that rapidly regulates protein function in response to cellular signals. The balance between palmitoylation (catalyzed by ZDHHC palmitoyltransferases) and depalmitoylation (mediated by acyl-protein thioesterases) constitutes a critical regulatory cycle for numerous cellular processes. Recent advances in proteomic technologies have enabled researchers to quantitatively profile palmitoylation events across the entire proteome, revealing its extensive involvement in cellular physiology and disease pathogenesis [1] [2] [3].
The development of quantitative palmitoyl-proteomics (palmitoylome) profiling has transformed our understanding of this modification's scope and dynamics. Current methodologies allow for the identification of thousands of palmitoylated proteins and can distinguish between stably palmitoylated proteins and those undergoing rapid turnover. These techniques have been successfully applied to diverse biological systems, including primary cells, cell lines, and tissues, revealing cell-type-specific palmitoylation patterns and dynamic changes in response to stimuli. Quantitative profiling has identified palmitoylation as a key regulator in various pathological conditions, including cancer, neurodegenerative disorders, inflammatory diseases, and metabolic syndromes, highlighting its potential as a therapeutic target [2] [4] [5].
Table 1: Comparison of Major Quantitative Palmitoylation Profiling Methods
| Method | Principle | Advantages | Limitations | Quantification Approach |
|---|---|---|---|---|
| Acyl-Biotin Exchange (ABE) | Hydroxylamine cleavage of thioester bonds followed by biotin tagging | Identifies endogenous palmitoylation; no metabolic alteration; well-established | Cannot discriminate fatty acid types; potential false positives from incomplete blocking | SILAC, ¹⁶O/¹⁸O labeling, label-free quantification |
| Metabolic Labeling with 17-ODYA | Incorporation of alkyne-fatty acid analogs via click chemistry | Enables pulse-chase dynamics; minimal false positives; direct metabolic incorporation | Alters cellular metabolism; cannot identify endogenous fatty acid identity | SILAC, label-free quantification |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Thioester cleavage and covalent capture on thiol-reactive resin | Simplified workflow; compatible with detergent-containing buffers | Similar limitations to ABE; potential for non-specific binding | Label-free quantification, isobaric tagging |
| Direct MS Detection | LC-MS/MS analysis of palmitoylated peptides without enrichment | Preserves lipid structural information; no chemical manipulation | Low abundance requires overexpression; technical challenges | Label-free quantification, SRM/PRM |
Choosing the appropriate method for quantitative palmitoylome profiling requires careful consideration of several experimental factors. The biological question being addressed should guide method selection: for discovery-phase identification of palmitoylated proteins, ABE provides comprehensive coverage; for studying palmitoylation dynamics, metabolic labeling with 17-ODYA enables pulse-chase experiments; for investigating specific fatty acid incorporation, direct MS detection may be preferable. The sample type also influences method choice—primary cells with limited replication capacity benefit from label-free approaches, while cell lines can utilize metabolic labeling with SILAC. The required depth of coverage must be balanced against sample quantity requirements, as enrichment strategies typically require substantial protein input (1-5 mg for comprehensive analysis). Finally, technical expertise and instrumentation availability may dictate feasibility, with ABE being more accessible to laboratories without specialized chemical biology expertise [6] [4] [7].
Rigorous experimental controls are essential for reliable palmitoylome profiling. For ABE experiments, hydroxylamine omission controls must be included to identify proteins that non-specifically interact with streptavidin beads or contain endogenous hydroxylamine-sensitive modifications. For metabolic labeling approaches, competition with excess palmitate controls confirm specificity of labeling. Pharmacological inhibition of depalmitoylating enzymes (e.g., with Palmostatin B) can help stabilize low-abundance palmitoylated proteins. Independent validation of identified targets should be performed using orthogonal methods such as metabolic labeling with [³H]-palmitate, immunoblotting of enriched fractions, or site-specific mutagenesis of candidate cysteine residues. Additionally, quality control measures should include assessment of blocking efficiency in ABE protocols and evaluation of click chemistry efficiency in metabolic labeling approaches [8] [7].
The Acyl-Biotin Exchange method is currently the most widely used approach for global palmitoylome profiling. This method takes advantage of the hydroxylamine sensitivity of thioester bonds, selectively cleaving palmitate groups and exposing free cysteines that can be specifically tagged with biotinylated reagents for enrichment. The key advantage of ABE is its ability to detect endogenous palmitoylation without introducing metabolic labels that might alter cellular physiology. When combined with quantitative mass spectrometry techniques such as SILAC or isobaric tagging, ABE enables accurate measurement of changes in palmitoylation status across multiple experimental conditions. This approach has been successfully applied to identify palmitoylation changes in various disease models and has revealed extensive palmitoylation networks in diverse biological systems, including platelets and T-cells [8] [4].
Step 1: Sample Preparation and Protein Extraction
Step 2: Free Thiol Blocking
Step 3: Hydroxylamine-Mediated Cleavage and Biotinylation
Step 4: Streptavidin Enrichment of Biotinylated Proteins
Step 5: On-Bead Digestion and MS Sample Preparation
Figure 1: ABE Workflow for Palmitoylome Profiling. This diagram illustrates the key steps in the acyl-biotin exchange method, from sample preparation through mass spectrometric analysis.
Metabolic labeling with alkynyl-fatty acid analogs such as 17-ODYA (17-octadecynoic acid) represents a powerful complementary approach to ABE for palmitoylome profiling. This method leverages the cell's endogenous palmitoylation machinery to incorporate bioorthogonal handles into palmitoylated proteins, enabling selective conjugation to affinity tags via click chemistry. The key advantage of this approach is its ability to capture dynamic palmitoylation events and perform pulse-chase experiments to measure palmitoylation turnover rates. Additionally, metabolic labeling minimizes false positives that can arise from incomplete blocking in ABE protocols. When combined with SILAC for quantification, this approach can distinguish between stably palmitoylated proteins and those undergoing rapid turnover, providing insights into the regulatory dynamics of this modification [7].
Step 1: Metabolic Labeling with 17-ODYA
Step 2: Cell Lysis and Protein Extraction
Step 3: Click Chemistry Conjugation
Step 4: Affinity Enrichment and MS Sample Preparation
Step 5: Quantitative MS Analysis with SILAC
Table 2: Troubleshooting Guide for Common Issues in Palmitoylome Profiling
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background in ABE | Incomplete blocking of free thiols | Increase NEM concentration; verify pH of blocking reaction |
| Low enrichment efficiency | Hydroxylamine degradation; inefficient biotinylation | Prepare fresh hydroxylamine solution; verify pH (7.0-7.5) |
| Poor MS identification | Insufficient protein input; inefficient digestion | Increase starting material; optimize digestion conditions |
| Inconsistent quantification | Variable enrichment efficiency; MS instrument drift | Include internal standards; randomize MS acquisition order |
| High non-specific binding | Inadequate washing; bead overloading | Increase wash stringency; reduce protein-to-bead ratio |
Mass spectrometry data from palmitoylome profiling experiments requires specialized processing to ensure accurate identification and quantification. For label-free quantification, software tools such as MaxQuant or Progenesis QI should be used to extract peak intensities and normalize across samples. For SILAC-based experiments, isotope incorporation efficiency should be verified (>95%) before analysis. Statistical analysis should include appropriate multiple testing corrections, with false discovery rates (FDR) < 1% for protein identification. Specific thresholds for palmitoylation enrichment should be established based on control samples—typically a minimum of 2-3 fold enrichment in HA+ compared to HA- samples for ABE, or in 17-ODYA labeled compared to competition controls for metabolic labeling. Bioinformatic analysis of enriched palmitoylated proteins should include Gene Ontology enrichment analysis, pathway analysis (KEGG, Reactome), and network analysis to identify biological processes and pathways most significantly regulated by palmitoylation [4] [7].
Proteomic identification of palmitoylated proteins requires orthogonal validation due to the technical challenges of these enrichment methods. Recommended validation approaches include:
For follow-up studies on specific proteins of interest, targeted proteomics approaches such as parallel reaction monitoring (PRM) can provide highly quantitative measurements of palmitoylation changes under specific experimental conditions [8] [9].
Quantitative palmitoylome profiling has revealed the crucial role of palmitoylation in immune cell signaling and inflammatory responses. In T-cells, palmitoylation regulates the membrane localization and signaling of key immune receptors and downstream signaling molecules. A comparative analysis of primary human T-cells versus Jurkat T-cell lines identified 280 palmitoylated proteins in primary cells, including 92 not previously reported as palmitoylated. This study revealed distinct palmitoylation patterns between primary and transformed cells, suggesting cell-type-specific regulation of protein palmitoylation. Notably, several ZDHHC palmitoyltransferases were identified as palmitoylated themselves, indicating potential auto-regulatory mechanisms. In macrophages and other innate immune cells, palmitoylation regulates Toll-like receptor signaling and inflammatory responses, making the palmitoylation machinery an attractive target for immunomodulatory therapies [4] [5].
Dysregulated palmitoylation has been implicated in the pathogenesis of numerous cancers and neurodegenerative diseases. In cancer, oncogenic proteins such as Ras family GTPases require palmitoylation for their membrane association and transforming activity. Quantitative palmitoylome studies have identified increased palmitoylation of specific protein subsets in various cancer types, suggesting potential therapeutic targets. In neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and Huntington's disease, aberrant palmitoylation of neuronal proteins affects synaptic function, protein aggregation, and neuronal survival. Interestingly, quantitative profiling has identified both increased and decreased palmitoylation of distinct protein subsets in different pathological conditions, highlighting the complex regulatory role of this modification in disease processes [1] [2] [3].
Figure 2: Palmitoylation-Depalmitoylation Cycle. This diagram illustrates the dynamic process of protein palmitoylation, including the enzymatic machinery and functional consequences.
Quantitative whole-proteome palmitoylation profiling has emerged as a powerful approach for comprehensively characterizing this dynamic post-translational modification. The methods described in these application notes—ABE and metabolic labeling with bioorthogonal chemistry—provide complementary tools for identifying palmitoylated proteins and quantifying changes in their modification status. As these technologies continue to evolve, several exciting directions are emerging. Direct detection methods using advanced mass spectrometry are being developed to identify palmitoylation sites without chemical enrichment, preserving information about specific fatty acid composition. Single-cell palmitoylomics approaches may reveal heterogeneity in palmitoylation states within cell populations. Spatially resolved palmitoylome mapping could elucidate subcellular compartment-specific regulation of palmitoylation. Additionally, the development of selective pharmacological modulators of specific ZDHHC enzymes or depalmitoylases represents a promising therapeutic strategy for numerous diseases associated with palmitoylation dysfunction. As these advances mature, quantitative palmitoylome profiling will continue to provide fundamental insights into cellular regulation and identify novel therapeutic opportunities [9] [5].
Before handling, familiarize yourself with the product identifier and critical hazard information.
| Property | Description |
|---|---|
| Product Name | RUSKI-201 dihydrochloride [1] |
| CAS Number | 2320262-09-5 [1] [2] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [2] |
| Molecular Weight | 430.43 g/mol [1] [2] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1] |
Adherence to safety and storage protocols is mandatory to ensure personnel safety and compound stability.
The storage conditions for this compound dihydrochloride are critical for maintaining its stability and activity.
The following protocol describes the preparation of a 50 mM concentrated stock solution, which can be further diluted for various cellular assays.
Protocol: Preparation of a 50 mM Aqueous Stock Solution
Stability Consideration: While specific stability data for this compound dihydrochloride is not available, a study on histamine dihydrochloride suggests that dilute solutions stored at -18°C can maintain activity for at least 6 months [3]. It is recommended to use freshly prepared dilutions for critical experiments.
The following section details methodologies for key cellular assays using this compound dihydrochloride, based on published research.
This assay assesses the potential cytotoxic effects of this compound dihydrochloride on cells.
This is the primary functional assay to confirm the inhibitory activity of this compound dihydrochloride on the Hh pathway.
The experimental workflow for studying Hhat inhibition involves treating cells and measuring downstream effects on signaling and palmitoylation.
The table below summarizes quantitative data from key in vitro experiments for easy reference.
| Assay Type | Cell Line / System | Key Findings | Incubation Time | Citation |
|---|---|---|---|---|
| Hhat Inhibition (IC₅₀) | Biochemical / Cellular Assay | IC₅₀ = 0.20 μM (Blocks Hh signaling and inhibits Hh palmitoylation) | Not Specified | [2] |
| Cell Viability | Shh-Light2, HEK-293 Shh+ | No effect on viability at concentrations >25 μM | 48 hours | [2] |
| Hh Signaling Inhibition (IC₅₀) | H520, Panc-1, MCF-7 (in co-culture) | IC₅₀ = 4.8 ± 0.60 μM, 7.8 ± 1.3 μM, and 8.5 ± 0.65 μM, respectively | Not Specified | [2] |
| Shh Palmitoylation | HEK-293 Shh+ | Selective inhibition of Shh palmitoylation at concentrations from 0.01 to 10 μM | 24 hours | [2] |
RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), which plays a critical role in the Sonic Hedgehog (Shh) signaling pathway. Its properties are summarized below:
| Property | Specification |
|---|---|
| Molecular Weight | 357.51 g/mol [1] |
| CAS Number | 1458031-48-5 [1] |
| Specific Activity | IC50 of 0.20 μM against Hhat (cell-free assay) [1] |
| Solubility in DMSO | 100 mg/mL (279.71 mM) [1] |
| Storage | Room temperature (continental US); follow specific conditions in Certificate of Analysis [1] |
Key Formulation Note: this compound is highly soluble and stable in DMSO at high concentrations. Solutions should be prepared fresh for optimal results, though stock solutions can be stored short-term under recommended conditions [1].
The following table summarizes critical quantitative data for this compound from biochemical and cellular assays:
| Assay Type | Cell Line / System | Measured Activity (IC50) | Description & Key Finding |
|---|---|---|---|
| Enzymatic Inhibition [2] | Purified HHAT | 0.75 μM (for IMP-1575, most potent analog) | In-vitro inhibition of purified HHAT enzyme activity. |
| Cellular Hh Palmitoylation [3] | HEK-293 Shh+ | TC50 = 0.87 ± 0.08 μM | Inhibition of Hh palmitoylation measured via bioorthogonal tagging with alkyne-palmitate (YnPal). |
| Hh Pathway Signaling [3] | Shh-Light2 | IC50 ~ 1-5 μM | Inhibition of canonical Hh signaling in a Gli-responsive luciferase reporter assay. |
| Cytotoxicity (Off-target) [3] | Shh-Light2 | >25 μM | This compound showed no off-target cytotoxicity at concentrations effective for Hhat inhibition. |
Critical Differentiator: Unlike earlier inhibitors like RUSKI-43, which showed significant off-target cytotoxicity, This compound exhibits no off-target cytotoxicity at concentrations effective for Hhat inhibition, making it a superior chemical probe for cellular studies [3] [2].
This protocol uses bioorthogonal chemical reporters to directly monitor this compound's effect on Hh palmitoylation in a cellular environment [3].
This protocol measures the functional outcome of Hhat inhibition on the downstream Hedgehog signaling pathway [3].
The diagram below illustrates the Hedgehog signaling pathway and the mechanism of this compound.
Diagram 1: this compound inhibits Hhat, preventing SHH palmitoylation and subsequent pathway activation.
This diagram outlines the key steps for Protocol 1, which verifies this compound's on-target engagement in cells.
Diagram 2: Bioorthogonal tagging workflow to confirm Hhat inhibition by this compound.
I hope these detailed application notes and protocols assist your research. Should you require further clarification on specific experimental steps or data analysis, please feel free to ask.
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes, characterized by high selectivity, yield, and biocompatibility [1] [2]. These reactions have revolutionized the study of post-translational modifications, particularly protein fatty acylation, which includes S-palmitoylation and N-myristoylation [3] [4]. The strategic integration of click chemistry with bioorthogonal handling has enabled researchers to overcome traditional limitations associated with radioactive labeling and antibody-based detection methods [4] [5].
Protein fatty acylation represents a critical regulatory mechanism that controls membrane targeting, protein-protein interactions, and subcellular localization [4]. The development of alkyne-functionalized chemical reporters such as alkynyl palmitic acid (Alk-16) has provided powerful tools for detecting, visualizing, and identifying fatty-acylated proteins in both normal and diseased states [4] [6]. These reporters mimic endogenous lipids and contain bioorthogonal handles that can be selectively conjugated to detection tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [5].
The following application notes and protocols describe standardized methodologies for employing alkyne-palmitate reporters in protein acylation studies, with particular emphasis on metabolic labeling, fluorescence detection, and target identification. These approaches offer robust, non-radioactive methods for examining acylation states across full cellular proteomes and individual proteins of interest [4].
Table 1: Bioorthogonal chemical reporters for protein acylation studies
| Reporter Name | Chemical Structure | Target Modification | Working Concentration | Key Applications |
|---|---|---|---|---|
| Alk-4 (5-hexynoic acid) | Short-chain alkynyl fatty acid | FASN-dependent protein acylation | 20-100 µM | Probes de novo fatty acid synthesis; labels IFITM3, HIV-1 matrix protein [6] |
| Alk-12 (13-tetradecynoic acid) | Alkynyl myristic acid analog | N-myristoylation | 20-100 µM | Studies protein myristoylation; requires metabolic processing for incorporation [4] [6] |
| Alk-16 (15-hexadecynoic acid) | Alkynyl palmitic acid analog | S-palmitoylation | 20-100 µM | Direct labeling of palmitoylated proteins; commercially available (Sigma O8382) [4] [5] |
| Alk-FOH | Alkynyl farnesol analog | Protein prenylation | 20-100 µM | Studies protein prenylation; requires chemical synthesis [4] |
Table 2: Bioorthogonal reactions for conjugating detection tags to alkyne-labeled proteins
| Reaction Type | Reaction Partners | Reaction Rate (M⁻¹s⁻¹) | Advantages | Limitations | Suitable Applications |
|---|---|---|---|---|---|
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Azide + Terminal alkyne | 10-100 (with Cu(I)) | High efficiency, well-established | Copper cytotoxicity, requires optimization for live cells | Fixed cells, cell lysates, in vitro assays [1] [5] |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Azide + Strained cyclooctyne | 1-60 | Copper-free, biocompatible | Larger probe size, slower than IEDDA | Live cells, organisms, real-time tracking [1] [2] |
| IEDDA (Inverse Electron-Demand Diels-Alder) | Tetrazine + Strained alkene | 1-10⁶ | Fastest bioorthogonal reaction, copper-free | Potential tetrazine instability in biological media | Rapid labeling, in vivo applications [1] [2] |
Principle: Cellular growth medium is supplemented with alkyne-bearing chemical reporters that mimic fatty acids, allowing cellular uptake and metabolic incorporation onto proteins at acylation sites [4].
Materials:
Procedure:
Serum Reduction: Replace serum-containing cellular media with pre-warmed (37°C) media supplemented with 2% charcoal/dextran-filtered fetal bovine serum containing either DMSO (solvent control) or Alk-16 (20-100 µM). Note: Warm media allows proper solubilization of fatty acid reporters [4].
Reporter Incubation: Incubate cells with chemical reporters for 1-6 hours at 37°C. Optimization note: Longer incubation times may be necessary to label protein sites with minimal turnover or those modified upon de novo protein synthesis [4].
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS to remove serum proteins. Pellet cells by centrifugation at 1000 × g for 3 minutes at 4°C. Critical: Use cell scrapers for adherent cells rather than trypsin, which may degrade cell surface proteins [4].
Storage: Freeze cell pellets in liquid nitrogen or dry ice/ethanol bath and store at -80°C, or proceed directly to downstream protocols. Note: Cell pellets can be stored for up to 6 months without apparent loss of signal [4].
Troubleshooting Tips:
Principle: Proteins labeled with alkyne-bearing chemical reporters are reacted with azide-functionalized fluorophores via click chemistry, enabling fluorescent visualization after SDS-PAGE separation [4] [5].
Materials:
Procedure:
Cell Lysis: Lyse labeled cells by vortexing in 4% SDS buffer supplemented with EDTA-free protease inhibitor cocktail and 250 units Benzonase per 1 × 10⁶ cells. Note: Avoid EDTA-containing protease inhibitors as they interfere with Benzonase and click chemistry [4].
Protein Quantification: Determine protein concentration using standard BCA assay. Typical yields: 1-10 mg/mL depending on cell type [4].
Click Reaction Setup: Aliquot equal protein amounts (50 μg recommended) into tubes and adjust volume to 44.5 μL with 4% SDS lysis buffer. Prepare click chemistry master mix per sample: 1 μL 5 mM azido-rhodamine, 1 μL 50 mM TCEP, 2.5 μL 2 mM TBTA, and 1 μL 50 mM CuSO₄. Add 5.5 μL master mix to each sample (final volume: 50 μL) and vortex [4].
Click Reaction: Incubate reactions for 1 hour at room temperature protected from light [4] [5].
Precipitation: Perform chloroform/methanol precipitation to remove unreacted azido-rhodamine by adding 200 μL ice-cold methanol, 75 μL chloroform, and 150 μL H₂O. Vortex and centrifuge at 14,000 × g for 5 minutes. Result: Protein forms a tight pellet at interphase [4].
Washing: Carefully remove upper aqueous phase without disturbing protein pellet. Add 200 μL ice-cold methanol and vortex to mix. Centrifuge at 14,000 × g for 5 minutes and carefully remove supernatant [4].
Gel Electrophoresis: Air-dry protein pellet briefly and resuspend in 4× protein loading buffer with 2-mercaptoethanol. Separate proteins by SDS-PAGE using 4-20% Tris-HCl protein gels [4].
Visualization: Scan gel using fluorescence gel scanner with appropriate settings (532 nm excitation/580 nm detection for azido-rhodamine). Subsequently, stain gel with Coomassie blue to verify equal protein loading [4].
Principle: Individual proteins of interest are immunoprecipitated from lysates prior to click chemistry labeling, enabling specific assessment of acylation status without background from other cellular proteins [4].
Materials:
Procedure:
Cell Lysis: Lyse labeled cells in appropriate lysis buffer (RIPA for non-denaturing conditions or 1% SDS buffer for complete denaturation) supplemented with protease inhibitors [4].
Immunoprecipitation: Incubate lysates with antibody against protein of interest, followed by precipitation with Protein A/G beads. Wash beads thoroughly to remove non-specifically bound proteins [4].
On-Bead Click Chemistry: Perform click chemistry reaction directly on beads using azido-rhodamine or azido-biotin as described in Protocol 2 [4].
Elution and Analysis: Elute proteins from beads using SDS-PAGE loading buffer and analyze by in-gel fluorescence scanning and Western blotting to confirm protein identity [4].
Principle: Reporter-labeled proteins are conjugated to biotin azide via click chemistry, followed by streptavidin affinity purification and mass spectrometric identification to discover novel acylated proteins [4].
Materials:
Procedure:
Metabolic Labeling and Lysis: Perform metabolic labeling with Alk-16 as in Protocol 1, followed by cell lysis in appropriate buffer [4].
Biotinylation: Perform click chemistry reaction with azido-biotin instead of azido-rhodamine as described in Protocol 2 [4].
Streptavidin Purification: Incubate biotinylated proteins with neutralized streptavidin beads, followed by extensive washing to remove non-specifically bound proteins [4].
Protein Elution/Digestion: Either elute bound proteins under denaturing conditions or perform on-bead tryptic digestion for mass spectrometric analysis [4].
Mass Spectrometry: Analyze resulting peptides by LC-MS/MS to identify novel fatty acylated proteins. Note: This approach is particularly valuable for examining S-palmitoylomes in different cell types or activation states, as these modifications lack predictable consensus motifs [4].
Bioorthogonal alkyne-palmitate reporter assays represent a powerful methodology for studying protein fatty acylation in diverse biological contexts. The protocols outlined herein provide comprehensive guidance for implementing these techniques in basic research and drug discovery applications. As bioorthogonal chemistry continues to evolve with improved reaction systems and novel reporters [2], these approaches will undoubtedly yield new insights into the regulatory functions of protein lipidation in health and disease.
| Aspect | Specification | Source / Context |
|---|---|---|
| Product Name | RUSKI-201 dihydrochloride | [1] [2] |
| CAS Number | 2320262-09-5 | [1] [2] |
| Molecular Formula | C20H29Cl2N3OS | [1] [2] |
| Molecular Weight | 430.43 g/mol | [1] [2] |
| Recommended Shipping | Room temperature | [3] (for non-salt form, inferred) |
| Storage (Powder) | -20°C; 2 years stable | [2] |
| Storage (Solution) | -80°C in DMSO; 6 months stable 4°C in DMSO; 2 weeks stable | [2] |
This protocol ensures the chemical integrity of this compound dihydrochloride for cellular assays.
This method is used to determine the IC50 value of this compound dihydrochloride against Hedgehog acyltransferase (Hhat) in cells [2] [3].
For animal studies, a stable working solution can be prepared from the DMSO stock solution.
This compound dihydrochloride is for research use only and not for diagnostic or therapeutic use [3].
The following diagram illustrates the complete experimental workflow for using this compound dihydrochloride, from receipt to application.
Successful experimentation with this compound dihydrochloride is dependent on strict adherence to its specific storage and handling protocols. The compound must be stored at -20°C in its powder form and at -80°C once dissolved in DMSO to ensure stability. Furthermore, researchers must diligently follow the outlined safety precautions due to its harmful nature and high toxicity to aquatic environments.
This compound dihydrochloride is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (HHAT), an endoplasmic reticulum membrane-bound O-acyltransferase that plays a critical role in the Hedgehog (Hh) signaling pathway. This signaling pathway is essential for embryonic development and tissue patterning, and its dysregulation is implicated in various cancers, including basal cell carcinoma, medulloblastoma, and other malignancies. HHAT catalyzes the N-palmitoylation of Sonic Hedgehog (SHH), a post-translational modification required for SHH functional activity and secretion. This compound dihydrochloride effectively blocks this palmitoylation event by inhibiting HHAT with an IC₅₀ of 0.20 μM, making it a valuable chemical probe for studying HHAT catalytic function and Hh signaling dynamics in cellular and biochemical assays [1] [2].
The compound is characterized as a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative with a molecular weight of 430.43 g/mol and the chemical formula C₂₀H₂₉Cl₂N₃OS [1] [3]. It is supplied as a solid powder with >98% purity and is soluble in both water and DMSO, facilitating its use in various experimental systems [4]. Unlike earlier HHAT inhibitors such as RUSKI-43, which exhibited significant off-target cytotoxicity, this compound demonstrates excellent target specificity with minimal off-target effects, as confirmed through quantitative whole-proteome palmitoylation profiling [5]. This specificity, combined with its potent inhibitory activity, establishes this compound dihydrochloride as the optimal tool molecule currently available for investigating HHAT function in research settings.
Table 1: Basic Properties of this compound Dihydrochloride
| Property | Specification |
|---|---|
| CAS Number | 2320262-09-5 |
| Parent CAS Number | 1458031-48-5 |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS |
| Molecular Weight | 430.43 g/mol |
| Purity | ≥98% |
| Chemical Name | 2-(2-methylbutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone dihydrochloride |
| Solubility | DMSO, Water |
This compound dihydrochloride is typically shipped with blue ice to maintain appropriate temperature conditions during transit, ensuring compound stability until receipt [2]. This shipping method maintains the product at a cool temperature without freezing, which is essential for preserving the compound's integrity. Upon arrival, researchers should immediately inspect the package and proceed with proper storage protocols to maintain long-term stability. Some suppliers may offer ambient temperature shipping for certain locations, but the blue ice method represents the standard for most research shipments [2].
Proper storage of this compound dihydrochloride is critical for maintaining its stability and bioactivity over time:
This compound dihydrochloride requires careful handling due to its potential health hazards. According to the Safety Data Sheet, the compound is classified as Acute Toxicity (Category 4) when ingested and presents serious environmental hazards to aquatic life [3]. Researchers should adhere to the following safety protocols:
This compound dihydrochloride exhibits favorable solubility properties in common research solvents, enabling flexible experimental design:
Table 2: Stock Solution Preparation and Stability
| Solvent | Concentration | Storage Temperature | Stability |
|---|---|---|---|
| DMSO | 100 mg/mL (279.71 mM) | -80°C | 6 months |
| DMSO | 100 mg/mL (279.71 mM) | 4°C | 2 weeks |
| Water | To be determined empirically | -80°C | Not specified |
| Powder Form | N/A | -20°C | 3 years |
When preparing working solutions for experiments, consider the following guidelines:
The primary application of this compound dihydrochloride is the inhibition of HHAT enzymatic activity in purified systems. The following protocol is adapted from established biochemical assays with an IC₅₀ of 0.20 μM [1] [2]:
This assay demonstrates that this compound dihydrochloride acts as a competitive inhibitor of palmitoyl-CoA binding, with a Kᵢ of 38 nM for related analogue IMP-1575, causing rearrangement of a gatekeeper residue (Trp335) to block the Pal-CoA binding channel [5].
This compound dihydrochloride effectively inhibits Hh signaling in cellular models, particularly in SHH-overexpressing cells [1] [2]:
The following diagram illustrates the mechanism of this compound dihydrochloride inhibition in the Hedgehog signaling pathway:
Diagram 1: Mechanism of this compound dihydrochloride inhibition in the Hedgehog signaling pathway. This compound specifically targets HHAT enzyme, preventing SHH palmitoylation and subsequent pathway activation.
To confirm the specificity of this compound dihydrochloride for HHAT, employ quantitative whole-proteome palmitoylation profiling:
This approach has demonstrated that this compound dihydrochloride exhibits minimal off-target effects on other palmitoylation pathways, unlike earlier generation HHAT inhibitors [5].
For in vivo studies, this compound dihydrochloride requires appropriate formulation to ensure bioavailability and activity:
Table 3: In Vivo Formulation Options for this compound Dihydrochloride
| Formulation | Composition | Concentration | Administration Route | Stability |
|---|---|---|---|---|
| Lipophilic | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | Intraperitoneal, Oral | Use immediately |
| Aqueous | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | 2 mg/mL | Intraperitoneal, Intravenous | Use immediately |
| Suspension | 0.5% Methylcellulose + 0.1% Tween 80 in Water | 1-5 mg/mL | Oral | Up to 24 hours at 4°C |
Effective in vivo dosing regimens for this compound dihydrochloride depend on the experimental model and research objectives:
When evaluating this compound dihydrochloride efficacy in animal models of Hh-driven diseases:
Researchers may encounter the following challenges when working with this compound dihydrochloride:
To enhance experimental outcomes with this compound dihydrochloride:
This compound dihydrochloride represents a potent and specific chemical probe for investigating HHAT function and Hh signaling in diverse research contexts. Its well-characterized mechanism of action, favorable solubility properties, and minimal off-target effects make it superior to earlier generation HHAT inhibitors. The protocols outlined in this document provide comprehensive guidance for utilizing this compound across biochemical, cellular, and in vivo applications, with particular attention to proper handling, storage, and experimental implementation. As research into Hh signaling continues to evolve, this compound dihydrochloride serves as an invaluable tool for validating HHAT as a therapeutic target and exploring the functional consequences of its inhibition in development and disease.
RUSKI-201 dihydrochloride is characterized as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat) [1] [2]. Its primary experimental application is in the inhibition of the Hedgehog (Hh) signaling pathway.
The compound works by blocking the palmitoylation of the Hedgehog ligand, a critical post-translational modification carried out by the Hhat enzyme, which is essential for the ligand's activity and ability to signal [1] [3]. This makes it a valuable chemical probe for studying Hhat's catalytic function and for researching biological processes and diseases associated with aberrant Hh signaling [1].
The table below summarizes key quantitative data available from the search results.
| Assay/Cell Line | Measured Effect | Value (IC₅₀ or Concentration Range) | Description |
|---|---|---|---|
| HHAT Enzyme [1] [3] | Inhibition of Hh palmitoylation | IC₅₀ = 0.20 μM | Potency against the primary target |
| Shh-Light2 Cells [1] | Inhibition of Hh signaling | IC₅₀ = 4.8 ± 0.60 μM | Co-culture model |
| Panc-1 Cells [1] | Inhibition of Hh signaling | IC₅₀ = 7.8 ± 1.3 μM | Co-culture model |
| MCF-7 Cells [1] | Inhibition of Hh signaling | IC₅₀ = 8.5 ± 0.65 μM | Co-culture model |
| HEK-293 Shh+ Cells [1] | Inhibition of Shh palmitoylation | 0.01 - 10 μM | Concentration range used in Western Blot |
Here is a detailed methodology for a key experiment that was described in the available literature.
This protocol is adapted from the In Vitro data and Western Blot Analysis detailed for this compound dihydrochloride [1].
1. Cell Line and Preparation
2. Compound Treatment
3. Metabolic Labeling and Click Chemistry
4. Western Blot Analysis
5. Expected Results
The following diagram illustrates the logical flow of the protocol described above.
The search results I obtained are primarily from chemical vendor catalogs (e.g., MedChemExpress) which provide excellent data on biological activity and basic usage but often lack comprehensive, step-by-step methodologies [1] [3] [2].
To obtain the detailed protocols you need, I suggest you:
The table below summarizes the core information available for RUSKI-201 dihydrochloride, which acts as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat) [1] [2].
| Property | Description |
|---|---|
| CAS Number | 2320262-09-5 [1] [2] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [2] |
| Molecular Weight | 430.43 g/mol [1] [2] |
| Biological Target | Hedgehog acyltransferase (Hhat) [1] [2] |
| Mechanism of Action | Inhibition of Hhat, blocking Sonic Hedgehog (Shh) palmitoylation and subsequent Hh signaling [1] [2] |
| Reported IC₅₀ | 0.20 μM (against Hhat) [1] [2] |
| Primary Research Application | Used as a chemical probe to study Hhat catalytic function and Hedgehog signaling in cells [1] [2] |
The following tables and notes detail the experimental data found in the search results, which can form the basis of your own protocols.
Table 1: In Vitro Efficacy and Signaling Inhibition [1] This data describes the effect of this compound on Hh signaling in various cell lines in a co-culture assay with Shh-Light2 cells.
| Cell Line | Reported IC₅₀ (μM) |
|---|---|
| H520 | 4.8 ± 0.60 |
| Panc-1 | 7.8 ± 1.3 |
| MCF-7 | 8.5 ± 0.65 |
Table 2: Western Blot Analysis Protocol [1] This table outlines a key method from the literature for assessing the compound's effect on Shh palmitoylation.
| Parameter | Details |
|---|---|
| Cell Line | HEK-293 cells stably overexpressing Shh (HEK-293 Shh+) [1] |
| Compound Concentrations | 0.01, 0.05, 0.1, 0.5, 1, 5, 10 μM [1] |
| Incubation Time | 24 hours [1] |
| Key Outcome | Concentration-dependent decrease in palmitoylated Shh (YnPal-Shh) without affecting total Shh levels. Confirms the compound blocks Hh signaling from Shh-overexpressing cells. [1] |
Safety and Viability Note: In the same study, this compound was tested for cytotoxicity in Shh-Light2 cells and was reported to have no effect on cell viability at concentrations up to 25 μM after 48 hours of exposure [1].
Since a complete protocol is not available, you can use the following structure, informed by the SPIRIT 2013/2025 guidelines for protocol planning, to design your own rigorous study [3]. The core principle is: "Readers should not have to infer what was probably done; they should be told explicitly" [3].
1. Introduction
2. Materials and Methods
The following diagrams illustrate the biological context and a proposed experimental approach for studying this compound dihydrochloride.
Diagram Title: Hhat Inhibition Blocks Hedgehog Signaling
Diagram Title: In Vitro Compound Testing Workflow
Understanding the fundamental principles and methods is crucial for diagnosing cytotoxicity assay issues.
Table 1: Common Cytotoxicity Assays and Their Mechanisms
| Assay Name | Detection Principle | Key Readout | Common Artifacts/Interferences |
|---|---|---|---|
| MTT Assay [1] | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenase in living cells. | Formazan concentration (measured by absorbance). | Improper formazan dissolution; precipitation on test materials; interference with colored compounds [1]. |
| 7-AAD Staining [2] | Fluorescent dye staining of DNA in dead cells with compromised membranes. | Percentage of dead cells (via flow cytometry). | Over-fixation or excessive staining time can increase non-specific staining. |
| Annexin V/7-AAD [2] | Annexin V binds to phosphatidylserine (early apoptosis) while 7-AAD stains late apoptotic/necrotic cells. | Distinguishes live, early apoptotic, and late apoptotic/necrotic cell populations. | Cell handling can cause mechanical damage, leading to false-positive Annexin V staining. |
| Cell Cycle Analysis [2] | Measurement of cellular DNA content via propidium iodide staining. | Distribution of cells in G0/G1, S, and G2/M phases (indicative of cell cycle arrest). | Presence of sub-G1 peak (indicative of apoptotic cells with fragmented DNA). |
| MitoSOX Red / Mitochondrial Potential Assay [2] | MitoSOX detects mitochondrial superoxide; other dyes (e.g., JC-1) detect loss of mitochondrial membrane potential (ΔΨm). | Levels of mitochondrial ROS or changes in ΔΨm (early markers of apoptosis). | Over-incubation with dyes can cause toxicity; results can be influenced by overall cell metabolic activity. |
Here is a generalized workflow for a comprehensive cytotoxicity assessment, synthesizing methods from the search results.
1. Cell Culturing and Preparation
2. Test Compound Preparation
3. Key Assay Procedures
A. Cell Viability and Death (MTT and 7-AAD)
B. Apoptosis Detection (Annexin V/7-AAD)
C. Cell Cycle Analysis
D. Oxidative Stress and Mitochondrial Function
Issue 1: High Background Cell Death in Negative Control
Issue 2: Inconsistent Results Between Different Cytotoxicity Assays
Issue 3: Lack of a Dose-Response Relationship
To help visualize the experimental process and potential mechanisms of action, the following diagrams outline a general workflow and the role of reactive oxygen species (ROS), a common mediator of cytotoxicity.
Many cytotoxic compounds, including novel derivatives like those of lithocholic acid, exert their effects through mitochondrial dysfunction [2]. The diagram below illustrates this common pathway.
Since specific data on this compound is unavailable, I suggest you:
Q1: What is the primary target and mechanism of action of RUSKI-201 dihydrochloride? this compound dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT) [1] [2] [3]. HHAT is a membrane-bound O-acyltransferase that catalyzes the palmitoylation of Hedgehog (Hh) signaling proteins (like Sonic Hedgehog, or SHH) [4]. This palmitoylation is a critical post-translational modification essential for the functional activity of Hh proteins. By inhibiting HHAT, this compound dihydrochloride blocks Hh palmitoylation, thereby suppressing the Hh signaling pathway [1] [4]. The compound acts as a competitive inhibitor of palmitoyl-CoA (Pal-CoA) at the HHAT active site [4].
Q2: What is the evidence for its selectivity and limited off-target effects? Evidence from peer-reviewed literature suggests that this compound has a more favorable off-target profile compared to earlier compounds in its class (like RUSKI-43) [4].
A key study using metabolic labeling in cells demonstrated that treatment with this compound specifically affected the palmitoylation of Hedgehog proteins without significantly altering the global palmitoylation profile [4]. This indicates that its effects are on-target and that HHAT's primary substrates are Hedgehog proteins.
Furthermore, the same publication notes that this compound "acts on-target within the concentration range required to inhibit HHAT and displays limited off-target toxicity" [4]. Its predecessor, RUSKI-43, was known to exhibit significant off-target toxicity independent of HHAT inhibition, a issue that this compound appears to circumvent [4].
Q3: What are the key experimental protocols for assessing its activity and selectivity? To evaluate the efficacy and specificity of this compound dihydrochloride in your systems, you can employ the following established methodologies:
| Cell Line | IC₅₀ for Hh Signaling Inhibition |
|---|---|
| H520 | 4.8 ± 0.60 µM |
| Panc-1 | 7.8 ± 1.3 µM |
| MCF-7 | 8.5 ± 0.65 µM |
Q4: How does this compound compare to other HHAT inhibitors? The following table compares this compound with another HHAT inhibitor, IMP-1575, which is currently the most potent cell-active chemical probe in this class [4].
| Inhibitor Name | IC₅₀ (Purified HHAT) | Key Characteristics & Notes |
|---|---|---|
| This compound | 0.20 µM [1] [2] [3] | A specific HHAT inhibitor with limited off-target toxicity; useful as a chemical probe [4]. |
| IMP-1575 | 0.75 µM (IC₅₀); 38 nM (Kᵢ) [4] | The most potent cell-active HHAT inhibitor identified; (R)-configuration is critical for activity; an inactive control enantiomer is available, making it a superior tool for target validation [4]. |
The diagram below illustrates the Hedgehog signaling pathway and the specific point at which this compound dihydrochloride acts.
Q1: What are the most common causes of nonspecific effects with HHAT inhibitors? Many reported HHAT inhibitors and other epigenetic probes suffer from assay interference. The primary culprits are:
Q2: How was the early HHAT inhibitor RU-SKI 43 validated for specificity? Researchers used a multi-pronged approach to establish the specificity of RU-SKI 43 [3]:
Q3: What strategies can I use to rule out thiol reactivity in my compounds? It is essential to employ orthogonal counter-screens:
Use the following workflow to systematically diagnose and address specificity problems. The core logic for validating your HHAT inhibitor is outlined below:
The following table summarizes the key experiments and their purposes for the troubleshooting workflow:
| Experimental Validation | Purpose & Rationale | Key Outcome for Specificity |
|---|---|---|
| Thiol Reactivity Counter-screen (ALARM NMR) [1] | Identify compounds that cause nonspecific cysteine-dependent protein perturbation. | ALARM NMR-negative readout (with and without DTT). |
| GSH/CoA Adduct Detection (LC-MS) [1] | Confirm direct, nonspecific reactivity with biological thiols. | No detectable covalent adducts formed with GSH or CoA. |
| Cellular Palmitoylation Assay [3] | Confirm the inhibitor blocks Shh palmitoylation by HHAT in a physiological cellular environment. | Dose-dependent inhibition of Shh palmitoylation. |
| Acyltransferase Selectivity Panel [3] | Rule out inhibition of other acyltransferases (e.g., PORCN for Wnt). | No inhibition of other lipidated proteins (e.g., H-Ras, Fyn, Wnt3a). |
| Mechanistic Positioning [3] | Confirm inhibition occurs at the level of the HHAT-Shh interaction and not downstream. | Inhibits ligand-producing cells but not SAG-activated or SuFu-/- cells. |
Protocol 1: Detecting Thiol Reactivity with a GSH Assay This protocol helps identify compounds that nonspecifically react with glutathione [1].
Protocol 2: Cellular Shh Palmitoylation Assay This protocol assesses the inhibitor's ability to block HHAT function in cells [3].
The table below summarizes the essential quantitative data available for this compound dihydrochloride [1].
| Parameter | Value / Information |
|---|---|
| IC₅₀ (Hhat) | 0.20 μM |
| Primary Mechanism | Potent and specific Hedgehog acyltransferase (Hhat) inhibitor |
| Key Effects | Blocks Hedgehog (Hh) signaling from Shh-overexpressing cells; inhibits Hh palmitoylation |
| Research Application | Potential chemical probe for studying Hhat catalytic function in cells |
Here are answers to some specific technical questions you might encounter.
What is the recommended starting concentration for cell-based assays? While a specific starting concentration is not listed, the IC₅₀ value of 0.20 μM provides a solid reference point for dose-response experiments. A common strategy is to test a range of concentrations above and below the IC₅₀ (e.g., from 0.01 μM to 10 μM) to determine the optimal effective concentration for your specific experimental system.
The compound is not inhibiting Hh signaling as expected. What could be wrong? Several factors could be at play. First, verify the functional activity of your Hhat enzyme and Shh substrate in your cellular model. Second, ensure you are using a sufficiently high concentration of the inhibitor and confirm its stability in your cell culture medium over the duration of your experiment. Contamination or degradation of the compound stock solution is another potential cause.
I see off-target effects in my experiment. How can I address this? The search results highlight that this compound dihydrochloride is noted for its specificity [1]. If you observe off-target effects, it may be due to using excessively high concentrations. Perform a careful dose-response curve to find a concentration that effectively inhibits Hhat without causing non-specific effects. Re-evaluating your experimental model's controls is also recommended to rule out other confounding factors.
This protocol outlines a general methodology for using this compound dihydrochloride to inhibit Hedgehog palmitoylation in a cell-based system, based on its known mechanism of action [1].
Objective: To inhibit Hedgehog acyltransferase (Hhat) and block the palmitoylation of Hedgehog (Hh) proteins in cultured cells.
Materials:
Method:
The following diagram illustrates the signaling pathway and the mechanism by which this compound dihydrochloride exerts its effect.
The table below summarizes the available handling information for RUSKI-201 dihydrochloride from vendor sources [1] [2] [3].
| Property | Details |
|---|---|
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [2] [3] |
| Molecular Weight | 430.43 g/mol [1] [2] [3] |
| Purity | ≥ 98% [2] |
| Recommended Solvents | DMSO, Water [2] |
| Storage (Powder) | -20°C [1] [3] |
| Storage (Solution) | -80°C [1] [3]. In DMSO: 2 weeks at 4°C or 6 months at -80°C [3]. Shipping with blue ice is acceptable [1]. |
Due to the absence of specific stability data, you would need to determine the stability profile for your specific experimental conditions. Here is a general workflow and methodology you can adapt.
The following diagram outlines the key stages in designing a stability study for a research compound like this compound dihydrochloride:
Based on the general principles of pharmaceutical stability testing, you can adapt the following methods:
What is the shelf-life of a this compound dihydrochloride solution in DMSO? While one vendor suggests 2 weeks at 4°C or 6 months at -80°C [3], this is not stability-proven data. You should confirm this for your specific solution. For short-term experiments, storing aliquots at -80°C is highly recommended to minimize freeze-thaw cycles and ensure maximum activity.
How should I handle this compound dihydrochloride to minimize degradation? Always store the powder at -20°C or lower [1] [3]. When preparing solutions, use anhydrous DMSO from a freshly opened bottle, as water absorbed by DMSO can accelerate hydrolysis. Create small, single-use aliquots to avoid repeated freezing and thawing.
What should I do if my experimental results with this compound are inconsistent? Solution degradation is a potential cause. First, check the appearance of your solution. Test a fresh aliquot from a newly prepared stock solution alongside the old one in your biological assay. If the new aliquot performs significantly better, the old solution has likely degraded, and you should re-establish your storage protocol.
What is the primary mechanism of action of RUSKI-201? this compound is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT). It blocks HHAT from palmitoylating Sonic Hedgehog (SHH) proteins, a key post-translational modification essential for their signaling activity [1] [2].
What is a confirmed cellular IC₅₀ value for this compound? In HEK293 cells, this compound inhibits HHAT with an IC₅₀ of 0.20 μM [1].
Are there more potent HHAT inhibitors available for research? Yes, subsequent research has identified IMP-1575 as one of the most potent cell-active HHAT inhibitors to date, with an IC₅₀ of 0.75 μM against purified HHAT. It serves as a superior chemical probe and is available with an inactive control enantiomer for more robust cellular assays [2].
How should I store this compound? Please store the product under the recommended conditions in the provided Certificate of Analysis [1].
| Issue Description | Possible Cause | Suggested Solution |
|---|---|---|
| Low solubility or precipitation in DMSO [1]. | Improper handling of hygroscopic DMSO; final concentration too high. | Use newly opened, dry DMSO. Gently warm the solution and use ultrasonication to aid dissolution. |
| Precipitation upon dilution into aqueous cell culture media. | Solvent shift from pure DMSO to aqueous buffer. | Pre-dilute the stock solution in culture media while ensuring the final DMSO concentration is well-tolerated by cells (e.g., <0.1-0.5%). |
| Issue Description | Possible Cause | Suggested Solution |
|---|---|---|
| Failure to inhibit SHH palmitoylation or downstream signaling [2]. | Ineffective cellular penetration; insufficient target engagement. | Confirm working concentration is at or above the cellular IC₅₀ (0.2-1 μM). Extend pre-incubation time with inhibitor before assay. |
| Degraded or improperly stored compound. | Verify storage conditions and prepare fresh stock solutions for critical experiments. | |
| High cytotoxicity or off-target effects [2]. | Compound toxicity independent of HHAT inhibition. | Titrate to the lowest effective dose. Consider using a next-generation inhibitor like IMP-1575, which shows improved selectivity [2]. |
| Issue Description | Possible Cause | Suggested Solution |
|---|---|---|
| Need for a stable in vivo formulation [1]. | Lack of suitable formulation for animal studies. | Prepare a clear stock solution in DMSO, then dilute in a co-solvent/surfactant mixture like 10% DMSO + 90% Corn Oil. Always prepare this working solution freshly on the day of administration [1]. |
This protocol uses a metabolic labeling approach to assess HHAT inhibition.
The workflow for this key protocol is summarized in the following diagram:
This diagram visualizes the Hedgehog signaling pathway and where this compound acts, which is crucial for understanding its biological function.
The table below summarizes the key biochemical and cellular data for RUSKI-201 dihydrochloride, which serves as a baseline for evaluating compound improvements [1].
| Parameter | Value / Description | Context / Assay Details |
|---|---|---|
| IC₅₀ (Enzymatic) | 0.20 μM | Inhibition of purified Hedgehog acyltransferase (HHAT) enzyme [1]. |
| Cellular IC₅₀ | 4.8 - 8.5 μM | Inhibition of Hh signaling in coculture models (e.g., H520, Panc-1, MCF-7 cells) [1]. |
| Primary Mechanism | Potent and specific HHAT inhibitor | Blocks Hh palmitoylation and subsequent signaling pathway activation [1]. |
| Key Evidence | Blocks Hh signaling from Shh-overexpressing cells. | Confirmed in HEK-293 Shh+ cells and Shh-Light2 reporter cells [1]. |
A 2024 comprehensive SAR study on related HHAT inhibitors provides a clear roadmap for optimizing compounds like this compound [2]. The strategies below are based on the analysis of more potent analogs, such as IMP-1575.
| Strategy | Rationale & Structural Insight | Experimental Evidence |
|---|---|---|
| Optimize Central Amide Linkage | The amide carbonyl forms a critical hydrogen bond with residue His379 in the HHAT active site, stabilizing the inhibitor complex [2]. | Cryo-EM structures show this bond is essential. Modifications that disrupt it decrease potency. |
| Maintain Secondary Amine | The secondary amine is a key pharmacophore, forming a hydrogen bond with the key catalytic residue Asp339 [2]. | Replacing this amine or altering its position leads to a significant drop in inhibitory activity. |
| Ensure (R)-Configuration | The stereogenic center with the (R)-enantiomer fits optimally into the HHAT binding pocket and is crucial for high potency [2]. | The (S)-enantiomer of related inhibitors shows markedly reduced activity. |
| Explore Aliphatic Chain & Aromatic Systems | The cryo-EM structure reveals additional space around the aliphatic amine chain and the thiophene ring for modifications [2]. | Introducing various amino acids at the α-position of the chain or replacing the thiophene ring with other aromatic systems can improve binding affinity and properties. |
To systematically test new analogs, you can employ the following established experimental protocols. The workflow for evaluating HHAT inhibitors involves parallel enzymatic and cellular assays, and the logical relationship between these experiments can be visualized in the diagram below.
Q1: What is the most significant structural lesson from recent HHAT inhibitor studies? The most critical finding is the essential role of the (R)-configuration at the stereogenic center. The binding mode determined by cryo-EM shows that this configuration allows the inhibitor to form optimal hydrogen bonds with the key catalytic residues Asp339 and His379 in the HHAT active site. Using the wrong enantiomer results in a dramatic loss of potency [2].
Q2: this compound shows good enzymatic inhibition but weaker cellular activity. How can this be improved? This discrepancy between biochemical and cellular potency is common. It is often due to poor cell permeability or metabolic instability. To address this, focus on modifying the aliphatic amine chain and the thiophene ring. Introducing different substituents or ring systems can improve the compound's physicochemical properties, helping it cross cell membranes more effectively to reach HHAT in the endoplasmic reticulum [2].
Q3: How can I be sure my inhibitor is acting on-target in cells? Beyond the luciferase reporter assay, a robust method is the cellular palmitoylation assay using click chemistry. A true on-target HHAT inhibitor will specifically reduce palmitoylation of Hedgehog ligands (like SHH) without affecting the global cellular palmitoylation profile. This specificity was demonstrated for this compound using quantitative proteomics [2].
Q4: What is a suitable positive control or benchmark for a next-generation inhibitor? The current gold standard chemical probe is IMP-1575. It is the most potent cell-active HHAT inhibitor reported in the literature (IC₅₀ = 0.75 μM against purified HHAT) and its binding mode is well-understood from cryo-EM structures. Its inactive control enantiomer is also available, making both ideal benchmarks for validating your compounds and experimental systems [2].
The table below consolidates key quantitative information for RUSKI-201 dihydrochloride from available sources.
| Parameter | Details |
|---|---|
| CAS Number | 2320262-09-5 [1] [2] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [2] |
| Molecular Weight | 430.43 g/mol [1] [2] |
| Biological Target | Hedgehog acyltransferase (Hhat) [1] [2] |
| Biological Activity | Potent and specific Hhat inhibitor [1] [2] |
| IC₅₀ Value | 0.20 μM [1] [2] |
| Storage Conditions | 2 years at -20°C (powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [2] |
| Primary Solvent | DMSO [1] [2] |
One published study provides a foundational methodology for using this compound dihydrochloride in cell-based assays to investigate Hedgehog (Hh) signaling inhibition [1]. The workflow involves specific cell lines and key assays, which can be visualized in the following diagram.
Cell Lines Used:
Critical Reagents and Techniques:
The table below summarizes the core technical data for this compound [1] [2] [3]:
| Property | Specification |
|---|---|
| IUPAC Name | 2-(2-methylbutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone dihydrochloride |
| Catalog No. | T62388 (TargetMol), Axon 2673 (Axon Medchem) |
| Parent CAS No. | 1458031-48-5 [2] |
| CAS No. | 2320262-09-5 [1] [3] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [3] |
| Molecular Weight | 430.43 g/mol [1] [3] |
| Purity | ≥98% [2] |
| Primary Target | Hedgehog acyltransferase (HHAT) [1] [2] [3] |
| IC₅₀ (Potency) | 0.20 μM [1] [2] [3] |
| Solubility | Soluble in water and DMSO [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]. |
This compound dihydrochloride is a potent and specific inhibitor of Hedgehog acyltransferase (HHAT), an enzyme critical for the Sonic Hedgehog (Shh) signaling pathway [1] [2]. This pathway is crucial in embryonic development and is often reactivated in cancers, such as non-small cell lung carcinoma (NSCLC) [4].
The diagram below illustrates the Hedgehog signaling pathway and where this compound acts upon it.
As shown, HHAT catalyzes the palmitoylation of the Sonic Hedgehog (Shh) ligand, a key post-translational modification required for its full activity and ability to signal to neighboring cells [4]. By inhibiting HHAT, this compound dihydrochloride blocks the production of the active Shh ligand, thereby suppressing downstream Hh signaling. This makes it a valuable chemical probe for studying HHAT's function in disease models [1] [2] [3].
Here are solutions to common experimental challenges when working with this compound dihydrochloride.
When advancing an HHAT inhibitor like this compound dihydrochloride toward clinical application, consider these frameworks and challenges.
A modern approach to drug optimization, called Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR), can help balance efficacy and toxicity. The table below classifies drug candidates based on this framework [6].
| Class | Specificity/Potency | Tissue Exposure/Selectivity | Clinical Dose & Outcome |
|---|---|---|---|
| Class I | High | High | Low dose required. Superior efficacy/safety. High success rate. |
| Class II | High | Low | High dose required. Efficacy achievable, but with high toxicity. |
| Class III | Adequate | High | Low dose required. Good efficacy with manageable toxicity. |
| Class IV | Low | Low | Inadequate efficacy and safety. Should be terminated early. |
This framework highlights that overemphasizing potency alone (Class II) can be misleading. A successful candidate should also have excellent tissue exposure and selectivity (Class I) [6].
The table below summarizes the key identifying information and physical properties of RUSKI-201 dihydrochloride as provided by chemical suppliers.
| Property | Details |
|---|---|
| CAS Number | 2320262-09-5 [1] [2] [3] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [1] [2] [4] |
| Molecular Weight | 430.43 g/mol [1] [2] [4] |
| Purity | ≥98% (from one supplier) [5] |
| Appearance | Solid, light brown to brown [2] |
| Solubility | Soluble in DMSO and water [1] [5] |
| Primary Biological Role | Potent and specific Hedgehog acyltransferase (Hhat) inhibitor (IC₅₀ = 0.20 μM) [1] [2] [4] |
Based on the Safety Data Sheet (SDS) from DC Chemicals, this compound has specific hazards that require careful control measures [3].
Hazard Statements
Precautionary Measures
The following diagram outlines the key personal protective equipment (PPE) and precautions for handling this substance:
For both safety and product integrity, adhere to the following storage conditions:
Q1: What should I do if I spill this compound dihydrochloride?
Q2: How should I dispose of waste containing this compound?
Q3: Is this compound dihydrochloride safe for the environment?
Please be aware that the information presented here is sourced primarily from commercial chemical suppliers and their Safety Data Sheets. For the most rigorous and detailed experimental protocols, I strongly recommend consulting primary scientific literature that specifically details the use of this compound dihydrochloride in biological assays.
The table below summarizes the key information for this compound gathered from chemical vendors:
| Property | Details |
|---|---|
| Catalog Names | This compound dihydrochloride; this compound; RUSKI 201 [1] [2] [3] |
| Field of Application | Potent and specific Hedgehog acyltransferase (HHAT) inhibitor; used as a chemical probe to study HHAT function [1] [2] [3]. |
| Reported Purity | >98% (HPLC) [4] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [2] [3] |
| Molecular Weight | 430.43 g/mol [1] [2] [3] |
| CAS Numbers | 2320262-09-5 (commonly cited) [2] [3]; 1458031-48-5 (Parent CAS) [1] |
The following storage guidelines are consistently recommended by multiple suppliers to maintain the compound's integrity. Note that these are general vendor guidelines, not specific stability study results.
Since specific degradation data for this compound dihydrochloride is unavailable, you can proactively determine its stability profile in your specific experimental conditions. The workflow below outlines a general approach, adapted from a published degradation study on another drug [5]:
Key Analysis Techniques:
Q1: What is the most critical parameter for storing this compound dihydrochloride? A: Temperature control is likely the most critical factor. The consistent recommendation to store the powder at -20°C suggests the compound is susceptible to thermal degradation. Protecting the solid and stock solutions from light is also a standard, prudent practice.
Q2: Are there any known degradation products of this compound? A: The available scientific and vendor literature does not list any specific degradation products for this compound dihydrochloride. This information gap underscores the value of conducting your own forced degradation studies as outlined above.
Q3: How can I confirm the purity of my compound during an experiment? A: The most reliable method is to use a stability-indicating analytical method, such as HPLC or LC-MS. These techniques can separate and quantify the intact this compound from any potential degradation impurities that may form [5] [6].
The following table outlines the core characteristics of both compounds, highlighting the critical differences that influence their suitability as research tools.
| Feature | RUSKI-201 (dihydrochloride) | RUSKI-43 |
|---|---|---|
| Primary Target | Hedgehog acyltransferase (HHAT) [1] [2] [3] | Hedgehog acyltransferase (HHAT) [4] [5] |
| Reported IC₅₀ | 0.20 μM (purified HHAT) [1] [2] [3] | Potent HHAT inhibitor (specific value not consolidated from search results) |
| Selectivity | High; no off-target cytotoxicity observed [3] [6] | Low; exhibits significant off-target and cytotoxic activity [3] [6] |
| Key Advantage | Validated as a selective chemical probe for cellular studies; ideal for on-target effect investigation [3] [7] [5] | Early lead compound; useful for studying HHAT inhibition in specific contexts like brain metastasis [8] |
| Major Limitation | -- | Not a specific cellular probe; off-target effects mask Hhat-dependent signaling, complicating data interpretation [3] [5] |
| Cellular Toxicity | No effect on cell viability at concentrations >25 μM [3] | Off-target cytotoxicity (EC₅₀ = 11 ± 2.5 μM in Shh-Light2 cells) [3] |
| Effect on Non-Target Pathways | No effect on Wnt signaling, demonstrating selectivity over related MBOAT family members [3] | ~50% reduction in Wnt signaling, indicating off-target activity [3] |
| Recommended Use | Preferred tool molecule for studying HHAT catalytic function and Hh signaling in cells [3] [6] [5] | Use with caution; results in cellular studies require careful validation with more selective probes [3] |
Orthogonal Cell-Based Assay Profiles: A critical study directly compared RUSKI-41, RUSKI-43, and this compound in a series of experiments to isolate on-target HHAT inhibition from off-pathway effects [3].
Direct Target Engagement Evidence: The selectivity of this compound was confirmed using a bioorthogonal palmitate reporter (YnPal) in HEK-293 Shh+ cells [3].
Research Application of RUSKI-43: Despite its limitations, RUSKI-43 was used in a 2025 study investigating brain metastasis. The study found that the targeted agents Fingolimod and RU-SKI-43 suppressed the growth of brain metastasis in animal experiments, positioning it as a "potential drug for RBM10 mutation" [8]. This suggests RUSKI-43 may still have utility in specific in vivo models, though its mechanism may be complex.
To help you visualize the key differences in how these compounds act in a cellular environment, see the diagram below.
Based on the consolidated data, here are the practical recommendations for their use:
The table below summarizes the key identified information for this compound dihydrochloride [1].
| Attribute | Description |
|---|---|
| Product Name | This compound dihydrochloride |
| Target | Hedgehog acyltransferase (Hhat) |
| Mechanism of Action | Potent and specific inhibition of Hhat; blocks Hedgehog (Hh) signaling and inhibits Hh palmitoylation. |
| Reported IC₅₀ | 0.20 μM [1] |
| Key Application | Serves as a potential chemical probe for studying Hhat catalytic function in cells [1]. |
| Supporting Experimental Evidence | In vitro enzyme assay demonstrating IC₅₀; cellular assays showing blocked Hh signaling from Sonic hedgehog (Shh) overexpressing cells [1]. |
Hhat is a key enzyme in the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and is often reactivated in cancers [2]. Hhat catalyzes the palmitoylation of the Hedgehog ligand, a specific lipid modification that is essential for the ligand's full activity and ability to signal to neighboring cells [2] [1].
The following diagram illustrates the Hedgehog signaling pathway and how this compound exerts its inhibitory effect.
| Inhibitor Name | Core Structure | IC₅₀ (Purified HHAT) | Ki (Pal-CoA Competition) | Key Features & Experimental Evidence |
|---|---|---|---|---|
| IMP-1575 [1] | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 0.75 µM [1] | 38 nM [1] | Most potent cell-active probe; (R)-configuration critical; binds active site, blocking Pal-CoA [2] [1] |
| RUSKI-201 [3] | 5-acyl-6,7-dihydrothieno[3,2-c]pyridine | Information missing | Information missing | First selective cellular probe; inhibits SHH palmitoylation (TC₅₀ ~0.87 µM); no off-target toxicity or Wnt pathway effects [3] |
| RUSKI-43 [4] [3] | 5-acyl-6,7-dihydrothieno[3,2-c]pyridine | Information missing | Information missing | Reduces ER+ breast cancer cell proliferation; significant off-target cytotoxicity and Wnt pathway inhibition [3] |
The data in the table above is derived from several key experimental protocols that are standard in the field for validating Hhat inhibition and inhibitor effectiveness.
Hhat is a key upstream enzyme in the Hedgehog pathway, catalyzing the palmitoylation of Sonic Hedgehog (SHH), which is essential for the ligand's signaling activity. The following diagram illustrates this pathway and the point of Hhat inhibitor action.
When planning your experiments, these practical considerations will help in selecting and using the right inhibitor.
The table below summarizes the key characteristics of three prominent HHAT inhibitors for which data was available.
| Inhibitor Name | Target & Specificity | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Key Experimental Evidence |
|---|---|---|---|---|
| RUSKI-201 dihydrochloride | Potent and specific Hedgehog acyltransferase (Hhat) inhibitor [1] [2]. | IC₅₀ = 0.20 μM for human HHAT [1] [2]. | Blocks Hh signaling from Shh overexpressing cells and inhibits Hh palmitoylation [1] [2]. | Inhibition of enzyme-mediated Sonic Hedgehog palmitoylation measured by click-ELISA in HEK293 cells expressing human HHAT [2]. |
| IMP-1575 | Most potent HHAT inhibitor; donor substrate Pal-CoA-competitive [3]. | IC₅₀ = 0.75 μM (Acyl-cLIP assay); Kᵢ = 38 nM [3]. | Competes with the Pal-CoA substrate, preventing HHAT from palmitoylating Hh proteins [3]. | Potency determined by Acyl-cLIP assay; significantly higher potency than this compound [3]. |
| RU-SKI 43 (hydrochloride) | Potent and selective Hedgehog acyltransferase (Hhat) inhibitor [1]. | IC₅₀ = 850 nM [1]. | Reduces Gli-1 activation through Smoothened-independent non-canonical signaling and decreases Akt and mTOR pathway activity [1]. | Has anti-cancer activity, as noted in the product description [1]. |
The specificity and potency of this compound dihydrochloride are typically validated through a direct assay that measures its ability to inhibit the palmitoylation of the Sonic Hedgehog (Shh) protein.
To understand how these inhibitors work, it's crucial to see the pathway they affect. The following diagram illustrates the key steps in Hedgehog (Hh) signaling, highlighting the role of HHAT.
Diagram Title: Hedgehog Signaling Pathway and HHAT Inhibition
The diagram shows that HHAT catalyzes the palmitoylation of Hh proteins, which is a critical step for their activity [4]. Inhibitors like this compound dihydrochloride and IMP-1575 block this specific step, preventing the formation of the active Hh ligand and subsequent activation of the signaling cascade [1] [3].
The table below summarizes the core characteristics and comparative profiling data for this compound dihydrochloride and related compounds.
| Property | This compound Dihydrochloride | RUSKI-43 | IMP-1575 |
|---|---|---|---|
| Molecular Target | Hedgehog acyltransferase (HHAT) [1] [2] [3] | Hedgehog acyltransferase (HHAT) [4] [3] | Hedgehog acyltransferase (HHAT) [4] |
| IC₅₀ (Enzymatic) | 0.20 μM [1] [2] [5] | Information not specified in search results | 0.75 μM (against purified HHAT) [4] |
| Cellular Activity | Inhibits SHH palmitoylation and signaling [2] [5] [3] | Inhibits HHAT [4] [3] | Inhibits SHH palmitoylation and signaling [4] |
| Selectivity & Off-Target Effects | No off-target cytotoxicity; selective for HHAT in quantitative proteomic profiling [1] [3] | Exhibits significant off-target cytotoxicity unrelated to HHAT inhibition [4] [3] | Most potent cell-active chemical probe; an inactive enantiomer serves as a control [4] |
| Key Differentiator | First selective small-molecule chemical probe for studying HHAT function in cells [1] [3] | Off-target effects mask its impact on HHAT-dependent signaling; use not recommended for cellular studies [3] | Binds competitively to the HHAT active site; used for comprehensive structure-activity relationship studies [4] |
The identification of this compound as a selective probe relied on data from orthogonal assays, which are different but complementary tests used to confirm a compound's specific activity.
Off-Target Cytotoxicity Assays: Researchers profiled this compound and its analogs in cell-based assays designed to measure general cell health and survival. Unlike RUSKI-43, which showed significant cytotoxic effects independent of its action on the Hedgehog signaling pathway, this compound showed no off-target cytotoxicity in these assays. This indicated that its effects were specifically linked to HHAT inhibition and not general poison [3].
Quantitative Whole-Proteome Palmitoylation Profiling: This is a key technique used to confirm the on-target specificity of this compound.
Hedgehog Signaling Pathway Reporter Assay: To confirm that inhibiting HHAT functionally blocks the Hedgehog pathway, a dual-luciferase reporter assay is used. This cell-based assay measures the activity of downstream genes (like Gli) that are turned on when the Hedgehog pathway is active. This compound was shown to suppress the SHH signaling pathway in this assay, confirming its functional efficacy [4].
The following diagram illustrates the role of HHAT in the Hedgehog signaling pathway and how this compound exerts its effect.
This compound acts as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA) binding in the HHAT active site [4]. By blocking this binding, it prevents the transfer of the palmitoyl group to the Sonic Hedgehog (SHH) protein. This inhibition of palmitoylation is crucial because the lipidated form of SHH is essential for its ability to bind to the PTCH receptor and initiate downstream signaling [4] [3].
The table below summarizes the core characteristics of this compound dihydrochloride and contrasts it with another inhibitor, RUSKI-43, based on a key profiling study [1].
| Property | This compound Dihydrochloride | RUSKI-43 |
|---|---|---|
| Primary Target | Hedgehog acyltransferase (Hhat) [2] [3] [4] | Hedgehog acyltransferase (Hhat) [1] |
| Target IC₅₀ | 0.20 µM [2] [3] [4] | Information missing from search results |
| Off-Target Cytotoxicity | No off-target cytotoxicity detected [2] [1] | Exhibits off-target cytotoxicity [1] |
| Effect on Hh Signaling | Blocks Hh signaling from Shh-overexpressing cells [3] [4] [1] | Effect is masked by cytotoxicity [1] |
| Effect on Hh Palmitoylation | Inhibits Hh palmitoylation [3] [4] [1] | Information missing from search results |
| Proteome-Wide Selectivity | Specifically inhibits Hhat in quantitative whole-proteome palmitoylation profiling [1] | Information missing from search results |
| Recommended Use | Selective chemical probe for studying Hhat function in cells [2] [1] | Not recommended as a selective probe; results should be treated with caution [1] |
The reputation of this compound dihydrochloride as a selective probe stems from a specific set of experiments designed to distinguish its on-target effects from general cellular toxicity [1].
The following diagram illustrates the logical flow of this key experiment:
To understand the therapeutic context, it's important to see how Hhat functions in the Hedgehog signaling pathway, a key pathway in development and cancer. This compound acts by inhibiting a critical, specific step in this pathway.
The experimental data positions this compound dihydrochloride as a superior and reliable research tool compared to earlier alternatives like RUSKI-43.
The table below summarizes the key available data on this compound dihydrochloride, which is consistently described in the literature as a potent and specific Hedgehog acyltransferase (HHAT) inhibitor [1] [2] [3].
| Property | Value |
|---|---|
| Primary Target | Hedgehog acyltransferase (HHAT/Hhat) [1] [2] [3] |
| IC₅₀ | 0.20 μM [1] [2] [3] |
| Primary Mechanism | Inhibits Hedgehog (Hh) palmitoylation and blocks Hh signaling [2] [3] |
| Purity | 98% [1] |
| Recommended Use | Chemical probe for studying HHAT function in cells [1] [2] [3] |
| Molecular Weight | 430.43 g/mol [1] [2] [3] |
| Molecular Formula | C₂₀H₂₉Cl₂N₃OS [2] [3] |
| CAS No. | 2320262-09-5 (for salt); 1458031-48-5 (for parent compound) [1] [2] |
| Solubility | Soluble in water and DMSO [1] |
The search results reveal some significant gaps that would be critical for a researcher to know:
To objectively compare HHAT inhibitors like this compound dihydrochloride, you would need to design experiments that generate the missing data. The diagram below outlines a potential workflow for such a comparative study.
The table below summarizes the core performance data for this compound dihydrochloride gathered from chemical vendor and scientific sources [1] [2] [3]:
| Parameter | Specification / Value |
|---|---|
| Target | Hedgehog acyltransferase (HHAT) |
| Biological Activity | Potent and specific inhibitor [1] [2] [3] |
| Reported IC₅₀ | 0.20 μM [1] [2] [3] |
| Key Mechanism | Blocks Hedgehog (Hh) signaling in Sonic hedgehog (Shh)-overexpressing cells; inhibits Hh palmitoylation [1] [2] [3] |
| Primary Application | Chemical probe for studying HHAT catalytic function in cells [1] [2] [3] |
| Purity | ≥98% (from one vendor) [3] |
The search results describe the compound's function but do not contain detailed, step-by-step experimental protocols for its verification. The general workflow for using this compound dihydrochloride in a cell-based study would logically involve the steps shown in the diagram below.
To verify performance, you would typically treat Shh-overexpressing cells with this compound dihydrochloride at its IC₅₀ concentration and analyze the outcome. Key experiments include [1] [3]:
A full comparison guide cannot be created at this time due to information gaps in the search results.